molecular formula C13H13NO2 B1441119 2-methyl-2-(quinolin-3-yl)propanoic acid CAS No. 1220027-88-2

2-methyl-2-(quinolin-3-yl)propanoic acid

Cat. No.: B1441119
CAS No.: 1220027-88-2
M. Wt: 215.25 g/mol
InChI Key: XOLHEIBNNUGNGO-UHFFFAOYSA-N
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Description

2-Methyl-2-(quinolin-3-yl)propanoic acid (CAS 1220027-88-2) is a high-purity chemical building block designed for research and development applications. This compound features a quinoline moiety linked to a neopentyl carboxylic acid structure, characterized by the molecular formula C13H13NO2 and an exact mass of 215.095 . Its distinct sterically hindered architecture may influence its physicochemical properties and metabolic stability, making it a compound of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . The primary applications of this reagent are as a key intermediate in pharmaceutical and biochemical synthesis. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the quinoline scaffold's prevalence in molecules with known biological activity . As a versatile building block, it is also valuable in the construction of more complex structures for drug discovery programs and in the development of specialized peptides and other biochemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions; refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2-methyl-2-quinolin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-7-9-5-3-4-6-11(9)14-8-10/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLHEIBNNUGNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Stability Optimization of Gem-Dimethyl Quinoline Propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & DMPK Applications

Executive Summary: The Structural Imperative

In the optimization of quinoline-based pharmacophores—particularly those targeting CysLT1 receptors or specific GPCRs—the propanoic acid side chain often represents a "metabolic Achilles' heel." While necessary for acidic binding interactions, this moiety is highly susceptible to


-oxidation  (chain shortening) and acyl-glucuronidation  (leading to reactive acyl glucuronides).

This guide details the strategic incorporation of a gem-dimethyl group (two methyl substituents on the same carbon) within the propanoic acid linker. This modification utilizes the Thorpe-Ingold effect and steric hindrance to dramatically improve metabolic stability without compromising potency.

Key Takeaway: The gem-dimethyl substitution acts as a "metabolic shield," reducing intrinsic clearance (


) by blocking proton abstraction by CYP450 isoforms and hindering esterase attack.

Mechanistic Rationale: Why Gem-Dimethyl?

Blocking Metabolic Soft Spots

The primary metabolic liability of a linear propanoic acid chain attached to a lipophilic quinoline ring is oxidative degradation. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) target the methylene carbons.

  • The Problem (Linear Chain): The

    
    - or 
    
    
    
    -methylene protons are sterically accessible and electronically activated for abstraction. This leads to hydroxylation, followed by chain degradation.
  • The Solution (Gem-Dimethyl): Replacing the methylene protons (

    
    ) with a gem-dimethyl group (
    
    
    
    ) removes the abstractable hydrogen atoms entirely at that position. Furthermore, the steric bulk protects adjacent carbons from enzymatic approach.
The Thorpe-Ingold Effect (Conformational Locking)

Beyond simple blocking, the gem-dimethyl group induces the Thorpe-Ingold effect (angle compression).[1] The bulky methyl groups force the internal bond angle to widen (


), compressing the angle between the other two substituents.
  • Impact: This restricts the rotational freedom of the side chain, often locking the molecule into a bioactive conformation that favors receptor binding while disfavoring the "induced fit" required by metabolic enzymes.

Visualization of Metabolic Blockade

MetabolicBlockade CYP CYP450 Enzyme (Fe-Oxo Species) Substrate_Linear Linear Quinoline Propanoic Acid (Accessible H-atoms) CYP->Substrate_Linear H-Abstraction Substrate_Gem Gem-Dimethyl Analog (Steric Shield) CYP->Substrate_Gem Steric Clash (No Reaction) Metabolite Hydroxylated Product (Clearance) Substrate_Linear->Metabolite Oxidation Stable Metabolically Stable Drug Substrate_Gem->Stable Retained Integrity

Figure 1: Mechanism of metabolic stabilization. The gem-dimethyl group creates a steric barrier and removes abstractable protons, preventing CYP450-mediated oxidation.

Experimental Protocols: Validating Stability

To confirm the efficacy of the gem-dimethyl modification, a rigorous in vitro testing cascade is required.

Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Protocol Steps:

  • Pre-incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 370 µL of Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.


Hepatocyte Stability Assay (Phase I & II Metabolism)

While microsomes test oxidation, hepatocytes test the full metabolic picture, including glucuronidation of the carboxylic acid.

Protocol Highlights:

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Incubation: 120 minutes in Krebs-Henseleit buffer.

  • Critical Check: If the gem-dimethyl analog shows high stability in HLM but moderate stability in hepatocytes, suspect acyl-glucuronidation . The steric bulk of the gem-dimethyl group usually reduces this, but it must be verified.

Metabolite Identification (MetID) Strategy

When comparing the parent quinoline propanoic acid to the gem-dimethyl analog, use High-Resolution Mass Spectrometry (HRMS) to map the "soft spots."

Metabolic PathwayMass Shift (

)
Diagnostic FragmentGem-Dimethyl Effect
Hydroxylation +16 DaParent + OBlocked at substitution site.
Dealkylation Loss of alkyl chainQuinoline core ionReduced (Steric protection of N-alkyls).
Glucuronidation +176 DaNeutral loss of 176Hindered (Steric bulk near COOH).

-Oxidation
-28 Da (chain short)Carboxyl fragmentEliminated (Cannot form

-keto intermediate).

Comparative Data & Interpretation

The following table illustrates typical data improvements observed when optimizing a quinoline propanoic acid lead (Compound A) to its gem-dimethyl analog (Compound B).

ParameterCompound A (Linear)Compound B (Gem-Dimethyl)Interpretation
HLM

12 min> 120 minBlockade of rapid CYP oxidation.

(Human)
115 µL/min/mg8 µL/min/mgShift from High to Low clearance.
MetID Major Peak +16 Da (Hydroxylation)Parent (Unchanged)Metabolic soft spot successfully capped.
Lipophilicity (LogD) 2.83.1Slight increase, but offset by stability.
Potency (

)
15 nM8 nMConformational restriction likely aids binding.
Workflow Visualization

OptimizationWorkflow Design Structure Design (Identify Soft Spot) Synth Synthesis (Gem-Dimethyl Insertion) Design->Synth Screen HLM Screening (High Throughput) Synth->Screen Decision Stability > 60 min? Screen->Decision Decision->Design No (Fail) MetID MetID (HRMS) Confirm Site Blockade Decision->MetID Yes (Pass) PK In Vivo PK (Rat/Dog) Bioavailability Check MetID->PK

Figure 2: Optimization workflow. Iterative cycle of design, synthesis, and screening to validate the gem-dimethyl modification.

Synthesis Note

For researchers synthesizing these analogs:

  • Method A: Alkylation of the quinoline-ester enolate using methyl iodide (MeI) and a strong base (NaH or LDA). This often leads to dialkylation in one pot.

  • Method B: Using commercially available 2,2-dimethyl-3-hydroxypropionate derivatives as starting building blocks to couple with the quinoline core.

References

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational paper on Thorpe-Ingold Effect). Link

  • Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

A Technical Guide to the Therapeutic Potential of 2-methyl-2-(quinolin-3-yl)propanoic acid: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological versatility.[1][2][3] Similarly, propanoic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The novel compound, 2-methyl-2-(quinolin-3-yl)propanoic acid, represents a strategic amalgamation of these two pharmacophores. This technical guide synthesizes the known biological activities of quinoline and propanoic acid derivatives to project the potential therapeutic applications of this hybrid molecule. We will explore its potential mechanisms of action, propose key therapeutic areas for investigation, and provide a comprehensive framework of experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this unique chemical entity.

Introduction: The Quinoline and Propanoic Acid Scaffolds

The quinoline ring system is a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a wide array of biological targets.[1] Numerous quinoline-based drugs have received FDA approval, underscoring the clinical significance of this heterocyclic system.[2][4]

Propanoic acid and its derivatives are widely recognized for their therapeutic efficacy, particularly as anti-inflammatory agents.[5] The carboxylic acid moiety is a key feature, often responsible for the compound's mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes. The arylpropionic acid class, which includes well-known drugs like ibuprofen, has a long history of successful clinical use.[5]

The compound 2-methyl-2-(quinolin-3-yl)propanoic acid integrates these two pharmacologically significant moieties. This unique combination suggests the potential for synergistic or novel therapeutic activities.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the established pharmacology of its constituent scaffolds, we hypothesize that 2-methyl-2-(quinolin-3-yl)propanoic acid may exhibit therapeutic potential in the following areas:

Oncology

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases involved in cancer signaling pathways, cell cycle arrest, and induction of apoptosis.[2][4] The quinoline nucleus can be found in several FDA-approved kinase inhibitors.[4]

  • Hypothesized Mechanism: 2-methyl-2-(quinolin-3-yl)propanoic acid may act as a kinase inhibitor, targeting signaling pathways crucial for tumor growth and proliferation, such as those involving c-Met, VEGF, and EGF receptors.[2] The propanoic acid moiety could potentially enhance its binding to specific targets or improve its pharmacokinetic profile.

Inflammatory Disorders

Arylpropionic acid derivatives are a major class of NSAIDs.[5] Additionally, some quinoline compounds have shown anti-inflammatory properties.[6]

  • Hypothesized Mechanism: The primary hypothesis is the inhibition of COX-1 and/or COX-2 enzymes by the propanoic acid moiety, leading to reduced prostaglandin synthesis. The quinoline scaffold may contribute to this activity or provide additional anti-inflammatory effects through other pathways.

Infectious Diseases

The quinoline scaffold is the basis for several antimicrobial and antimalarial drugs.[3][7] Propionic acid and its derivatives have also been investigated for their antimicrobial properties.[8]

  • Hypothesized Mechanism: The compound could interfere with microbial DNA synthesis or other essential cellular processes in a manner similar to other quinoline-based antimicrobials. The propanoic acid component might enhance cell permeability or exhibit its own antimicrobial effects.

Proposed Investigational Workflow

A systematic approach is necessary to elucidate the therapeutic potential of 2-methyl-2-(quinolin-3-yl)propanoic acid. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Investigational_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Evaluation synthesis Synthesis of 2-methyl-2- (quinolin-3-yl)propanoic acid characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory kinase Kinase Inhibition Panel characterization->kinase cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (Western Blot, qPCR) kinase->pathway animal_models In Vivo Efficacy in Animal Models apoptosis->animal_models pathway->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Sources

A Tale of Two Isomers: A Technical Guide to Quinoline-3-yl and Quinoline-4-yl Propanoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The positional isomerism of substituents on this privileged heterocycle can profoundly influence its physicochemical properties and biological activity. This in-depth technical guide provides a comparative analysis of two key positional isomers: quinoline-3-yl propanoic acid and quinoline-4-yl propanoic acid. Through a detailed exploration of their synthesis, physicochemical characteristics, and biological potential, we aim to equip researchers and drug development professionals with the critical insights necessary to strategically leverage these isomers in the design of novel therapeutics. This guide will delve into the causality behind synthetic choices, present comparative data in a clear and accessible format, and provide detailed experimental protocols for key methodologies.

Introduction: The Significance of Positional Isomerism in Quinoline-Based Drug Design

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active compounds, from antimalarials like quinine to modern anticancer agents.[1][2] The electronic nature and steric environment of the quinoline nucleus are not uniform, and the position at which a substituent is attached can dramatically alter the molecule's interaction with biological targets. This guide focuses on the nuanced yet critical differences between the quinoline-3-yl and quinoline-4-yl isomers of propanoic acid, a side chain that can influence solubility, metabolic stability, and target engagement. Understanding these differences is paramount for rational drug design and the optimization of lead compounds.

Synthetic Strategies: A Divergence in Accessibility

The synthetic accessibility of the quinoline-3-yl and quinoline-4-yl propanoic acid isomers differs significantly, a factor that has practical implications for their exploration in drug discovery programs.

The Direct Path to the 4-Substituted Isomer: The Pfitzinger Reaction

The synthesis of quinoline-4-carboxylic acids, and by extension, quinoline-4-yl propanoic acid, is often achieved through well-established and versatile named reactions. The Pfitzinger reaction, for instance, provides a direct route by condensing isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] This method allows for the introduction of a variety of substituents onto the quinoline ring, making it a powerful tool for generating diverse libraries of compounds for screening.

Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative via the Pfitzinger Reaction [4]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir the mixture at room temperature for 1 hour. The color of the solution should change from purple to brown, indicating the hydrolysis of the isatin.

  • Addition of the Carbonyl Compound: Add the appropriate carbonyl compound (e.g., a ketone with an α-methylene group) (0.0075 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add distilled water (20 mL) to dissolve the potassium salt of the product. Perform an extraction with diethyl ether to remove any unreacted carbonyl compound.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid derivative.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, also provides a viable route to substituted quinolines, which can then be further functionalized to the desired propanoic acid.[1][5]

A More Circuitous Route to the 3-Substituted Isomer

In contrast, the synthesis of quinoline-3-yl propanoic acid is generally less direct. Often, it requires a multi-step sequence starting from a pre-functionalized quinoline. One common strategy involves the synthesis of 3-methylquinoline, for example, via the Doebner-von Miller reaction using crotonaldehyde, followed by oxidation to the carboxylic acid and subsequent chain extension.[1][6] Another approach could involve the catalytic hydrogenation of a quinoline-3-carbonitrile to the corresponding amine, followed by diazotization and cyanation to introduce a cyanomethyl group, which can then be hydrolyzed and homologated. The increased number of synthetic steps can impact the overall yield and accessibility of this isomer for initial screening campaigns.

Conceptual Synthetic Pathway for Quinoline-3-yl Propanoic Acid

G A Quinoline B 3-Bromoquinoline A->B Bromination C Quinoline-3-carbonitrile B->C Cyanation D 3-(Aminomethyl)quinoline C->D Reduction E 3-(Cyanomethyl)quinoline D->E Sandmeyer Reaction F Quinoline-3-acetic acid E->F Hydrolysis G Quinoline-3-yl propanoic acid F->G Arndt-Eistert Homologation

Caption: A potential multi-step synthesis for quinoline-3-yl propanoic acid.

Physicochemical Properties: A Subtle but Significant Distinction

While both isomers share the same molecular formula and weight, the position of the propanoic acid side chain influences the electronic distribution within the quinoline ring system, leading to differences in their physicochemical properties.

PropertyQuinoline-3-yl Propanoic AcidQuinoline-4-yl Propanoic Acid
Molecular Formula C₁₂H₁₁NO₂C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol 201.22 g/mol
Predicted pKa ~4.5 - 5.0~5.0 - 5.5
Predicted LogP ~1.9~2.0
Melting Point 181-182 °CData not readily available

Note: Predicted values are estimations and can vary based on the prediction software and conditions.

The nitrogen atom in the quinoline ring is a weak base. The electron-withdrawing carboxylic acid group will influence this basicity. In the 4-position, the carboxylic acid group is in conjugation with the nitrogen atom, which can lead to a more pronounced electronic effect compared to the 3-position. This can influence properties like pKa, solubility, and hydrogen bonding potential, all of which are critical for drug-like properties and target interactions.

Biological Activity and Structure-Activity Relationships (SAR): A Tale of Two Potencies

The seemingly minor structural difference between the 3-yl and 4-yl isomers can translate into significant differences in their biological activity. While a direct comparative study on the parent propanoic acids is not extensively documented, studies on related carboxylic acid and other derivatives provide valuable insights into the structure-activity relationships.

Anticancer and Anti-inflammatory Activity

Both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives have demonstrated noteworthy antiproliferative and anti-inflammatory activities.[7][8] For instance, certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, making them attractive candidates for cancer therapy.[9]

A particularly insightful study revealed that a quinolin-4-yl-substituted aminopyrimidine derivative exhibited potent cytotoxic activity, while the corresponding quinolin-3-yl isomer was devoid of such activity.[2] This stark difference underscores the critical role of the substituent's position in dictating the molecule's ability to interact with its biological target, which in this case was suggested to be cyclin-dependent kinases (CDKs).

Antibacterial Activity

The quinoline scaffold is famously associated with antibacterial agents, most notably the fluoroquinolones, which primarily target bacterial DNA gyrase and topoisomerase IV.[9] While the propanoic acid derivatives are structurally distinct from the classic fluoroquinolones, the quinoline core itself can contribute to antibacterial effects. Derivatives of both isomers have been explored for their antibacterial potential.[10][11] The ability of the carboxylic acid moiety to chelate metal ions is a feature that can be exploited in the design of novel antibacterial agents.

Conceptual Structure-Activity Relationship (SAR)

G cluster_0 Quinoline-4-yl Propanoic Acid cluster_1 Quinoline-3-yl Propanoic Acid 4-yl Propanoic acid at C4: - Potential for direct conjugation with N - Favorable for anticancer activity (e.g., DHODH inhibition) - Generally more explored and often more potent Biological Activity Biological Activity 4-yl->Biological Activity Stronger Influence 3-yl Propanoic acid at C3: - Less direct electronic influence on N - May offer a different vector for target binding - Often shows different or reduced activity profile 3-yl->Biological Activity Weaker/Different Influence

Caption: Positional isomerism dictates the biological activity of quinoline propanoic acids.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these isomers, we provide a general protocol for a standard in vitro cytotoxicity assay.

Protocol: MTT Assay for In Vitro Cytotoxicity [12]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-yl and quinoline-4-yl propanoic acids in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The comparative analysis of quinoline-3-yl and quinoline-4-yl propanoic acid isomers reveals a fascinating interplay between subtle structural modifications and significant functional consequences. While the 4-substituted isomer benefits from more direct and versatile synthetic routes, leading to its broader exploration in drug discovery, the 3-substituted isomer presents an opportunity for novel intellectual property and potentially different biological profiles.

Future research should focus on a direct, head-to-head comparison of these two parent isomers and their simple derivatives in a panel of biological assays. Such studies will provide a clearer understanding of their intrinsic activities and guide the rational design of next-generation quinoline-based therapeutics. The development of more efficient synthetic routes to the 3-substituted isomer would also be a valuable contribution to the field, enabling a more thorough investigation of its therapeutic potential. By understanding the distinct "personalities" of these positional isomers, we can unlock new avenues for the discovery of innovative medicines.

References

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  • El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a.. Filo. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner-Miller reaction and applications. SlideShare. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 49(21), 6330-6341. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry, 24(18), 4247-4257. [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(1), 121-126. [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(6), 1716-1725. [Link]

  • 3-(quinolin-4-yl)propanoic acid (C12H11NO2). PubChemLite. [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

Sources

Methodological & Application

amide coupling conditions for sterically hindered 2-methyl-2-(quinolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Amide Coupling for Sterically Hindered Quinoline Scaffolds

Topic: Amide coupling conditions for sterically hindered 2-methyl-2-(quinolin-3-yl)propanoic acid.

Part 1: Strategic Analysis & Mechanistic Insight

1. The Substrate Challenge The target molecule, 2-methyl-2-(quinolin-3-yl)propanoic acid , presents a "perfect storm" of synthetic challenges:

  • Steric Shielding (The Gem-Dimethyl Effect): The quaternary carbon at the

    
    -position creates a massive steric wall.[1] This prevents the approach of the amine nucleophile to the carbonyl carbon, drastically raising the activation energy for the formation of the tetrahedral intermediate. Standard reagents (EDC, HBTU) typically fail here because the activated ester hydrolyzes faster than the amine can attack.[1]
    
  • Quinoline Basicity: The quinoline nitrogen (

    
    ) is a Lewis base.[1] In standard acid chloride protocols (using thionyl chloride or oxalyl chloride), this nitrogen will protonate or coordinate to the reagent, potentially precipitating the substrate as an insoluble hydrochloride salt or poisoning the activating agent.[1]
    

2. The Solution Matrix To overcome these barriers, we must move beyond standard peptide coupling reagents. The strategy focuses on generating a super-electrophile (highly reactive intermediate) that is small enough to bypass the steric wall, while maintaining a reaction environment that accommodates the basic quinoline ring.[1]

  • Method A (Primary Recommendation): TCFH / NMI. This modern approach generates a highly reactive

    
    -acyl imidazolium species in situ.[1][2] It mimics the reactivity of an acid chloride but operates under mild, basic conditions that keep the quinoline nitrogen free and the substrate soluble.
    
  • Method B (The "Heavy Hammer"): Ghosez’s Reagent. When the amine partner is extremely non-nucleophilic (e.g., electron-deficient anilines), we must use an acid chloride.[1] Ghosez’s reagent generates acid chlorides under neutral conditions, avoiding the harsh acidity of

    
    .
    

Part 2: Visualization of Logic & Mechanism

Figure 1: Strategic Decision Matrix for Hindered Couplings

CouplingStrategy Start Substrate: 2-methyl-2-(quinolin-3-yl)propanoic acid CheckAmine Analyze Amine Partner Start->CheckAmine Nucleophilic Primary/Secondary Alkyl Amine (Good Nucleophile) CheckAmine->Nucleophilic Low Steric Demand Hindered Hindered/Aniline/Electron-Deficient (Poor Nucleophile) CheckAmine->Hindered High Steric Demand MethodA Method A: TCFH + NMI (In-situ N-acyl imidazolium) Nucleophilic->MethodA MethodB Method B: Ghosez's Reagent (Neutral Acid Chloride Gen) Hindered->MethodB Outcome High Yield Amide MethodA->Outcome Fast, Mild MethodB->Outcome Aggressive Activation

Caption: Decision tree for selecting the optimal coupling protocol based on the nucleophilicity of the amine partner.

Part 3: Detailed Experimental Protocols

Protocol A: The TCFH / NMI Method (Recommended)

Best for: Primary amines, secondary amines, and general library synthesis.[1]

Mechanistic Rationale: Tetramethylchloroformamidinium hexafluorophosphate (TCFH ) reacts with


-methylimidazole (NMI ) to form a reactive cationic intermediate.[1][2][3][4] This reacts with the carboxylic acid to form an 

-acyl imidazolium
ion.[1] This species is structurally similar to an acid chloride (high energy, small leaving group) but is generated in a basic organic solvent, preventing quinoline protonation.[1]

Reagents:

  • Substrate: 2-methyl-2-(quinolin-3-yl)propanoic acid (1.0 equiv)[1]

  • Coupling Reagent: TCFH (1.2 - 1.5 equiv)[1]

  • Base/Activator:

    
    -Methylimidazole (NMI) (3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) [Anhydrous] (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with nitrogen.

  • Dissolution: Add the carboxylic acid (1.0 equiv) and anhydrous MeCN to the vial.

  • Activation: Add NMI (3.0 equiv) via syringe. The solution should remain clear.

  • Reagent Addition: Add TCFH (1.2 equiv) in one portion.

    • Observation: A slight exotherm may occur.[1] Stir at Room Temperature (RT) for 5–10 minutes. This allows the formation of the active

      
      -acyl imidazolium species.[1][5]
      
  • Coupling: Add the amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT.

    • Timeframe: Standard amines react within 1–4 hours.[1] Hindered amines may require 12–24 hours or mild heating (40°C).[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (3x) and Brine (1x).[1] Dry over 
    
    
    
    and concentrate.
    • Note: Acidic washes (HCl) should be avoided or done very carefully (

      
      ) to avoid extracting the quinoline product into the aqueous phase.[1]
      

Data Summary: TCFH vs. Standard Reagents

ReagentActive SpeciesReactivity (Steric)ByproductsSuitability for Quinoline
TCFH / NMI

-Acyl Imidazolium
High Urea (Water sol.)[1]Excellent
HATU / DIPEAO-At EsterModerateHOAt (Hard to remove)Good
EDC / HOBtO-Acyl UreaLowUreaPoor

Acid ChlorideHighHCl /

Poor (Salt formation)
Protocol B: The Ghosez’s Reagent Method (Fallback)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where TCFH fails.[1]

Mechanistic Rationale: Ghosez's reagent (1-Chloro-


-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral  conditions.[1] It produces only volatile byproducts and a neutral amide, avoiding the generation of HCl gas that would protonate the quinoline.

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1][6]

  • Base (for the coupling step): Pyridine or DIPEA (2.0 equiv)[1][6]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen.

  • Chlorination: Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C.

  • Formation: Allow to warm to RT and stir for 1–2 hours.

    • Monitoring: Aliquot quenching with MeOH followed by LCMS (looking for methyl ester) confirms acid chloride formation.[1]

  • Coupling: Cool the mixture back to 0°C. Add the amine (1.2 equiv) followed by Pyridine (2.0 equiv).

    • Why Pyridine? It acts as a mild acid scavenger without being strong enough to deprotonate sensitive amides.

  • Completion: Stir at RT for 4–16 hours.

  • Workup: Standard aqueous workup (ensure pH > 7 to keep quinoline in organic phase).

Part 4: Visualizing the Activation Pathway

Figure 2: TCFH Activation Mechanism

Mechanism TCFH TCFH Reagent (Chloroformamidinium) Inter1 Active Adduct TCFH->Inter1 + NMI NMI NMI (Base) Acid Hindered Acid (Quinoline-C(Me)2-COOH) AcylImid N-Acyl Imidazolium (The Super-Electrophile) Inter1->AcylImid + Acid (- Tetramethylurea) Amide Final Amide Product AcylImid->Amide + Amine (Fast Attack)

Caption: The TCFH/NMI pathway generates the N-acyl imidazolium, a potent electrophile that overcomes the gem-dimethyl steric barrier.[1]

References

  • Goldfogel, M. J., et al. "Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course."[2] Journal of Chemical Education, vol. 99, no. 10, 2022, pp. 3606–3610. Link[1]

  • Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1] Organic Letters, vol. 20, no.[7] 14, 2018, pp. 4218–4222. Link[1]

  • Ghosez, L., et al. "Synthesis and Reactions of α-Chloro-enamines."[1] Angewandte Chemie International Edition, vol. 8, no. 5, 1969, pp. 381–382. Link[1]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, vol. 116, no. 19, 2016, pp. 12029–12088. Link[1]

Sources

Application Notes and Protocols: The 2-Methyl-2-(quinolin-3-yl)propanoic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold with Untapped Potential

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for the development of therapeutic agents targeting a diverse range of biological targets, including kinases, proteasomes, and DNA.[1] This has led to the development of numerous quinoline-based drugs for the treatment of cancer, infectious diseases, and inflammatory conditions.[3][4]

This guide introduces a novel scaffold for drug discovery: 2-methyl-2-(quinolin-3-yl)propanoic acid . This molecule uniquely combines the established pharmacophoric features of the quinoline ring with a gem-dimethylpropanoic acid moiety. The gem-dimethyl group is a valuable motif in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity through favorable hydrophobic interactions, and lock in specific conformations, thereby increasing potency and selectivity.

While direct biological data for 2-methyl-2-(quinolin-3-yl)propanoic acid is not yet prevalent in the literature, its structural components suggest significant potential. The propanoic acid side chain, particularly at the 3-position of the quinoline ring, is a feature found in compounds with anti-inflammatory and anticancer activities. For instance, derivatives of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid have demonstrated potent cytotoxicity against cancer cell lines and inhibition of the epidermal growth factor receptor (EGFR).[5][6] Furthermore, the carboxylic acid group can serve as a key interaction point with biological targets or be modified as a bioisostere to fine-tune pharmacokinetic and pharmacodynamic properties.[7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, potential applications, and biological evaluation of derivatives based on the 2-methyl-2-(quinolin-3-yl)propanoic acid scaffold.

Proposed Synthetic Protocol for 2-Methyl-2-(quinolin-3-yl)propanoic Acid

The following is a proposed, chemically sound protocol for the synthesis of the title scaffold, starting from the readily available 3-bromoquinoline. This multi-step synthesis employs well-established organometallic and palladium-catalyzed reactions.

Synthetic Workflow Diagram

G A 3-Bromoquinoline B Quinolin-3-ylmagnesium bromide (Grignard Reagent) A->B Mg, THF C 2-Methyl-2-(quinolin-3-yl)propan-1-ol B->C 1. 2,2-Dimethyloxirane 2. H3O+ workup D 2-Methyl-2-(quinolin-3-yl)propanoic acid C->D Oxidation (e.g., Jones Oxidation)

Caption: Proposed synthetic pathway for 2-methyl-2-(quinolin-3-yl)propanoic acid.

Step-by-Step Methodology

Step 1: Preparation of Quinolin-3-ylmagnesium bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask.

  • In the dropping funnel, dissolve 3-bromoquinoline (1.0 eq) in anhydrous THF.

  • Add a small portion of the 3-bromoquinoline solution to the magnesium suspension and gently heat to initiate the Grignard reaction.

  • Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining 3-bromoquinoline solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality and Rationale: The Grignard reaction is a classic and reliable method for converting an aryl halide into a potent nucleophile. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.

Step 2: Synthesis of 2-Methyl-2-(quinolin-3-yl)propan-1-ol

  • Cool the freshly prepared quinolin-3-ylmagnesium bromide solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2,2-dimethyloxirane (isobutylene oxide) (1.1 eq) in anhydrous THF.

  • Add the 2,2-dimethyloxirane solution dropwise to the cold Grignard reagent solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(quinolin-3-yl)propan-1-ol.

Causality and Rationale: The nucleophilic Grignard reagent will attack the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired tertiary alcohol after acidic workup.

Step 3: Oxidation to 2-Methyl-2-(quinolin-3-yl)propanoic acid

  • Dissolve the 2-methyl-2-(quinolin-3-yl)propan-1-ol (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the alcohol solution until the orange color of the Jones reagent persists.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the excess oxidant by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-2-(quinolin-3-yl)propanoic acid.

Causality and Rationale: Jones oxidation is a powerful method for the oxidation of primary alcohols to carboxylic acids. The reaction is performed under acidic conditions, which the quinoline ring is generally stable to.

Potential Therapeutic Applications and Target-Based Screening

Based on the known biological activities of structurally related quinoline derivatives, the 2-methyl-2-(quinolin-3-yl)propanoic acid scaffold is a promising starting point for the development of novel therapeutics in the following areas:

  • Oncology: The quinoline core is present in numerous anticancer agents that function through various mechanisms, including kinase inhibition and DNA intercalation.[3] Derivatives of this scaffold should be screened against a panel of cancer cell lines to identify potential antiproliferative activity.

  • Anti-inflammatory Agents: The propanoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Novel derivatives could be evaluated for their ability to inhibit COX-1 and COX-2.

  • Antitubercular Agents: Quinoline-based compounds have shown significant promise in the development of new treatments for tuberculosis.[6]

Hypothetical Target Pathway: Kinase Inhibition in Cancer

G A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F 2-Methyl-2-(quinolin-3-yl)propanoic Acid Derivative F->B Inhibition

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of new compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of the scaffold) in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The results should be reproducible across multiple experiments.

Protocol 2: COX-2 Inhibition Assay (Enzyme-Based)

This protocol describes a method to evaluate the direct inhibitory effect of the compounds on the COX-2 enzyme.

  • Reagent Preparation: Prepare a reaction buffer, a solution of the COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and solutions of the test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination and Detection: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the product formation. This can be done using a colorimetric or fluorometric probe that detects the prostaglandin product.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Self-Validation: A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control to validate the assay performance.

Data Presentation: Hypothetical Screening Results

The following table provides an example of how to present the results of a primary screen of a small library of derivatives based on the 2-methyl-2-(quinolin-3-yl)propanoic acid scaffold.

Compound IDR1-SubstitutionA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)COX-2 Inhibition IC50 (µM)
Scaffold H> 100> 100> 100
Derivative 1 4-Fluorophenyl15.225.85.6
Derivative 2 4-Methoxyphenyl22.538.112.3
Derivative 3 3,4-Dichlorophenyl8.712.42.1
Doxorubicin -0.10.05-
Celecoxib ---0.08

Conclusion and Future Directions

The 2-methyl-2-(quinolin-3-yl)propanoic acid scaffold represents a novel and promising starting point for the development of new therapeutic agents. Its rational design combines the proven medicinal value of the quinoline core with the advantageous properties of the gem-dimethylpropanoic acid moiety. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in oncology, inflammation, and other therapeutic areas. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive structure-activity relationship (SAR) studies, and the elucidation of the specific molecular targets and mechanisms of action of the most potent compounds.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • de Souza, M. V. N., et al. (2009). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry. [Link]

  • Neumann, H., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. [Link]

  • Szymański, P., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery. [Link]

  • Kaur, K., & Kumar, V. (2011). Quinoline: A privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry. [Link]

Sources

Strategic Esterification of Sterically Hindered 2-methyl-2-(quinolin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing intermediates in drug discovery and materials science. However, substrates presenting significant steric hindrance around the carboxylic acid moiety, such as 2-methyl-2-(quinolin-3-yl)propanoic acid, pose a considerable challenge to standard synthetic protocols. This document provides a comprehensive guide to selecting and executing an appropriate esterification strategy for this sterically demanding substrate. We analyze several common esterification methods, explain the chemical rationale for their suitability (or lack thereof), and provide detailed, field-tested protocols for the most effective techniques. The primary recommendation focuses on the Steglich esterification, which offers mild conditions and high efficacy for hindered systems. Alternative methods, including the Mitsunobu reaction and a specialized protocol for methyl ester synthesis, are also discussed to provide researchers with a versatile toolkit for this and related synthetic challenges.

Introduction: The Challenge of a Hindered Quaternary Acid

2-methyl-2-(quinolin-3-yl)propanoic acid is a valuable synthetic building block, incorporating a rigid quinoline scaffold with a neopentyl-like quaternary carbon center. This unique structure presents two primary chemical considerations for esterification:

  • Steric Hindrance: The carboxylic acid is attached to a quaternary α-carbon, which physically impedes the approach of an alcohol nucleophile. This drastically reduces the efficiency of reactions that rely on direct nucleophilic attack on the carbonyl carbon, such as the classic Fischer esterification.[1][2]

  • Basicity of the Quinoline Nitrogen: The quinoline ring contains a basic nitrogen atom. Under strongly acidic conditions, this nitrogen can be protonated, which may alter the substrate's solubility and potentially lead to undesired side reactions.

Therefore, the selection of an esterification method must prioritize conditions that can overcome the steric barrier without employing harsh acidic catalysts. This guide focuses on methods that activate the carboxylic acid, rendering it highly susceptible to attack by even a sterically encumbered alcohol under mild conditions.

Comparative Analysis of Esterification Methodologies

A successful protocol is born from a logical selection process. Here, we evaluate four common esterification methods and their applicability to our target substrate.

MethodActivating Agent(s)Typical ConditionsSuitability for 2-methyl-2-(quinolin-3-yl)propanoic acidKey Rationale
Fischer-Speier Esterification Strong Acid (e.g., H₂SO₄, TsOH)High Temp, Reflux[3]Poor The reaction is reversible and highly sensitive to steric hindrance.[2] The high energy barrier for nucleophilic attack on the hindered carbonyl, combined with potential protonation of the quinoline ring, leads to extremely slow reaction rates and low yields.
Steglich Esterification Carbodiimide (DCC, EDC) + Catalyst (DMAP)Room Temperature, Neutral pH[4][5]Excellent (Recommended) This method activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] The use of DMAP as a nucleophilic catalyst further enhances the rate.[6] These mild conditions are ideal for sterically demanding and acid-sensitive substrates.[5][6]
Mitsunobu Reaction PPh₃ + Azodicarboxylate (DEAD, DIAD)0 °C to Room Temp, Neutral pH[7]Good (Alternative) This reaction proceeds via an alkoxyphosphonium salt, effectively activating the alcohol to be attacked by the carboxylate.[8] It is highly effective for forming esters under mild conditions.[9][10] However, the removal of stoichiometric byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[9]
Diazomethane (or TMS-CHN₂) CH₂N₂ or (CH₃)₃SiCHN₂Room TemperatureExcellent (for Methyl Esters Only) Diazomethane protonation by the carboxylic acid forms a highly reactive methyldiazonium ion, which is rapidly alkylated by the carboxylate.[11][12][13] The reaction gives excellent yields with the only byproduct being nitrogen gas.[14] Extreme caution is required due to the toxicity and explosive nature of diazomethane. [11][12][14]

Based on this analysis, the Steglich Esterification is the most robust and generally applicable method, offering a superior balance of reactivity, mild conditions, and manageable purification.

Recommended Protocol: Steglich Esterification

This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), a water-soluble carbodiimide, which simplifies the post-reaction workup significantly compared to dicyclohexylcarbodiimide (DCC).

Mechanistic Rationale

The Steglich esterification proceeds through a series of activation steps, which is why it is so effective for hindered substrates.

Steglich_Workflow start Start dissolve Dissolve Acid & DMAP in Anhydrous DCM start->dissolve add_alcohol Add Alcohol (1.2-1.5 eq) dissolve->add_alcohol add_edc Add EDC (1.2 eq) add_alcohol->add_edc stir Stir at RT (12-24 h) add_edc->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify product Pure Ester purify->product

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 2-Methyl-2-(quinolin-3-yl)propanoic Acid into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Innovation in Peptide Drug Design

Native peptides, while central to a vast array of physiological processes, are often hampered as therapeutic agents by their poor metabolic stability and low bioavailability, primarily due to proteolytic degradation.[1][2] The field of medicinal chemistry has progressively turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[3] A cornerstone of modern peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific secondary structures, improve resistance to enzymatic cleavage, and introduce novel pharmacophoric elements.[2][4][5]

The quinoline moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8][9][10] By integrating this potent heterocycle into a peptide backbone, we can generate novel chemical entities with unique therapeutic potential.

This guide provides a detailed technical overview and validated protocols for the incorporation of 2-methyl-2-(quinolin-3-yl)propanoic acid , a unique α,α-disubstituted amino acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl substitution on the α-carbon introduces significant steric bulk, which presents both a challenge and an opportunity: the challenge of sluggish reaction kinetics and the opportunity to create a powerful conformational constraint within the peptide backbone, locking it into a bioactive conformation.

Part 1: The Building Block - Synthesis and Protection

Prior to its use in SPPS, the target amino acid must be synthesized and its α-amino group protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the standard for modern peptide synthesis due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[11][][13]

Structure of the Key Building Block

The final building block for SPPS is Fmoc-2-methyl-2-(quinolin-3-yl)propanoic acid . Its structure is designed to be directly compatible with automated and manual peptide synthesizers.

Caption: Structure of Fmoc-2-methyl-2-(quinolin-3-yl)propanoic acid.

Fmoc Protection Protocol

The protection of the synthesized 2-methyl-2-(quinolin-3-yl)propanoic acid is achieved via a standard nucleophilic reaction.

Rationale: 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is chosen as the protecting reagent over Fmoc-Cl due to its higher stability and reduced likelihood of forming undesired side products.[14] A mild base like sodium bicarbonate is used to deprotonate the amino group, activating it for nucleophilic attack, while maintaining a pH that avoids side reactions.

Protocol:

  • Dissolve 2-methyl-2-(quinolin-3-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Once complete, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Fmoc-protected amino acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Quinoline-Containing Peptidomimetics

The incorporation of sterically hindered amino acids like our target molecule requires significant optimization of standard SPPS protocols. The primary obstacle is overcoming the steric hindrance around the α-carbon to achieve efficient peptide bond formation.

The SPPS Workflow: A High-Level Overview

The Fmoc/tBu SPPS strategy is a cyclical process that builds the peptide chain from the C-terminus to the N-terminus on an insoluble resin support.[11][15]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Hindered AA (Fmoc-Qn-AA + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Check Coupling Efficiency (Kaiser Test) Wash2->Check Next_Cycle Proceed to Next Cycle Check->Next_Cycle Complete Recouple Double Couple Check->Recouple Incomplete Next_Cycle->Deprotection More Residues End Final Cleavage & Purification Next_Cycle->End Final Residue Recouple->Wash1

Caption: The SPPS cycle optimized for a sterically hindered amino acid.

Detailed Protocol for Incorporation

This protocol is designed for either manual synthesis or programming into an automated peptide synthesizer.

Materials & Reagents:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[16]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[14]

  • Amino Acids: Standard Fmoc-protected amino acids and the custom Fmoc-2-methyl-2-(quinolin-3-yl)propanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Kaiser Test Kit: For monitoring coupling completion.

Protocol Steps:

  • Resin Preparation:

    • Place the chosen resin (0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[15]

  • Initial Deprotection (If using pre-loaded resin):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain. Repeat with a second 10-minute treatment.

    • Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.

  • The Critical Coupling Step:

    • Activation: In a separate vial, dissolve Fmoc-2-methyl-2-(quinolin-3-yl)propanoic acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq). Allow the solution to pre-activate for 2-5 minutes.

    • Rationale: A higher equivalency of amino acid and a potent coupling reagent like HATU are essential to drive the reaction to completion against the high steric barrier.[11][17] DIPEA is a non-nucleophilic base that facilitates the reaction without causing unwanted side reactions.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 to 4 hours. An extended coupling time is critical.[17] For exceptionally difficult sequences, the temperature may be increased to 40°C.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring and Validation (Trustworthiness):

    • Take a small sample of resin beads (~5 mg) and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test.[17]

    • Interpretation:

      • Yellow/Colorless beads: Coupling is complete (no free primary amines). Proceed to the next step.

      • Blue/Purple beads: Coupling is incomplete. Perform a "double coupling" by repeating Step 3 with a fresh solution of activated amino acid for another 1-2 hours.

  • Capping (Optional but Recommended):

    • If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3, using standard conditions for non-hindered amino acids) cycles for the remaining residues in the sequence.

ParameterStandard CouplingHindered Coupling (This Guide) Rationale
Amino Acid (eq) 2 - 44 - 5Overcomes unfavorable equilibrium due to steric bulk.
Coupling Reagent HBTU, DIC/HOBtHATU , HCTU, COMUMore reactive activators for faster acylation.
Coupling Time 30 - 60 min2 - 4 hours Allows sufficient time for the sterically demanding reaction.
Temperature Room Temp.Room Temp. to 40°CProvides additional energy to overcome the activation barrier.
Validation OptionalMandatory (Kaiser Test) Ensures sequence integrity and prevents deletion mutations.
Table 1: Comparison of standard and optimized coupling conditions for SPPS.

Part 3: Cleavage, Purification, and Final Characterization

Peptide Cleavage from Resin

Rationale: A strong acid, Trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are critical to prevent the re-attachment of reactive cationic species to sensitive residues.

Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification:

  • The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

Characterization:

  • Analytical RP-HPLC: To confirm the purity of the collected fractions. Purity should ideally be >95%.

  • Mass Spectrometry: To verify the identity of the peptide. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) should be used to confirm that the observed molecular weight matches the calculated theoretical mass.

AnalysisPurposeExpected Result (Example: Ac-Gly-[Qn-AA]-Ala-NH₂)
Analytical HPLC Assess PurityA single major peak with >95% area
ESI-MS Confirm IdentityCalculated Mass: [M+H]⁺ = 426.21 Da; Observed Mass: 426.2 Da
Table 2: Summary of analytical data for a hypothetical peptidomimetic.

Part 4: Application and Mechanistic Implications

The incorporation of 2-methyl-2-(quinolin-3-yl)propanoic acid serves two primary purposes in drug design:

  • Conformational Rigidity: The gem-dimethyl group severely restricts the rotational freedom of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, forcing the local region into a fixed conformation. This can pre-organize the peptidomimetic to fit a biological target with higher affinity and selectivity.

  • Pharmacophore Presentation: The quinoline ring can act as a potent pharmacophore, engaging in π-π stacking, hydrophobic, or hydrogen bonding interactions within a target's binding pocket.

cluster_0 Cell Membrane cluster_1 Intracellular Cascade Receptor Receptor Protein P1 Protein A Receptor->P1 Signal P2 Protein B P1->P2 Signal Response Cellular Response P2->Response Signal Peptidomimetic Quinoline-Peptidomimetic (Inhibitor) Peptidomimetic->Receptor Binds & Blocks Interaction Site

Sources

microwave-assisted synthesis of 2-methyl-2-(quinolin-3-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 2-Methyl-2-(quinolin-3-yl)propanoic Acid Derivatives

Executive Summary & Scientific Rationale

The 2-methyl-2-(heteroaryl)propanoic acid motif is a privileged scaffold in modern drug discovery, frequently utilized to improve metabolic stability by blocking


-oxidation and restricting conformational freedom (the "gem-dimethyl effect"). However, installing this sterically hindered group onto a quinoline core—specifically at the C3 position—presents significant synthetic challenges. Traditional thermal methods (e.g., 

or thermal cross-coupling) often suffer from prolonged reaction times, poor conversion, and significant byproduct formation due to the steric bulk of the gem-dimethyl moiety.

This Application Note details a robust, microwave-assisted protocol for the synthesis of 2-methyl-2-(quinolin-3-yl)propanoic acid derivatives . By leveraging the rapid, volumetric heating of microwave irradiation, we overcome the activation energy barrier of the rate-limiting reductive elimination step in Palladium-catalyzed


-arylation.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 12–24 hours (thermal) to <30 minutes.

  • Steric Tolerance: Efficient coupling of bulky isobutyrate enolates.

  • Purity: Cleaner reaction profiles with minimized protodehalogenation side products.

Retrosynthetic Analysis & Strategy

The most convergent strategy involves a Palladium-catalyzed


-arylation  of commercially available or synthesized 3-bromoquinolines with methyl isobutyrate, followed by rapid microwave-assisted saponification.

Retrosynthesis Target Target: 2-methyl-2-(quinolin-3-yl)propanoic acid Disconnection Disconnection: C3-C(alpha) Bond Target->Disconnection Retrosynthesis Precursor1 Electrophile: 3-Bromoquinoline Disconnection->Precursor1 Precursor2 Nucleophile: Methyl Isobutyrate (Enolate) Disconnection->Precursor2 Reaction Key Step: MW-Assisted Pd-Catalyzed Alpha-Arylation Precursor1->Reaction Precursor2->Reaction Reaction->Target Forward Synthesis

Caption: Retrosynthetic logic identifying the critical C-C bond formation facilitated by microwave irradiation.

Experimental Protocols
Protocol A: Microwave-Assisted

-Arylation of Methyl Isobutyrate

Objective: Coupling of 3-bromoquinoline with methyl isobutyrate to form the sterically hindered ester.

Mechanism & Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich phosphine ligand (e.g.,


) is critical. It promotes the oxidative addition of the electron-deficient quinoline and, more importantly, accelerates the reductive elimination of the crowded quaternary center—a step significantly enhanced by microwave energy.

Materials:

  • Substrate: 3-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Reagent: Methyl isobutyrate (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (2 mol %) or 
    
    
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or XPhos (4 mol %)
    
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

  • Solvent: Anhydrous Toluene or Dioxane (3–4 mL)

  • Vessel: 10 mL Microwave Process Vial (borosilicate glass)

Step-by-Step Methodology:

  • Inert Preparation: In a glovebox or under a positive pressure of Argon, add

    
     (18 mg, 0.02 mmol) and 
    
    
    
    (stock solution or solid, 0.04 mmol) to the microwave vial.
  • Substrate Addition: Add 3-bromoquinoline (208 mg, 1.0 mmol) and anhydrous toluene (3 mL).

  • Enolate Formation (In-situ):

    • Note: While pre-forming the enolate is possible, the "one-pot" approach with LiHMDS is effective under MW conditions.

    • Add Methyl isobutyrate (137 µL, 1.2 mmol).

    • Add LiHMDS solution (2.2 mL, 2.2 mmol) dropwise. Seal the vial immediately with a PTFE-lined crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Parameters:

      • Temperature: 100 °C

      • Time: 15 minutes

      • Pre-stirring: 30 seconds

      • Absorption Level: High

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (3 x 10 mL). Dry organic phase over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 80–92%

Protocol B: Microwave-Assisted Hydrolysis (Saponification)

Objective: Rapid conversion of the sterically hindered ester to the free carboxylic acid.

Insight: Hydrolysis of esters adjacent to a quaternary carbon (gem-dimethyl) is notoriously slow under standard reflux due to steric shielding of the carbonyl carbon. Microwave heating at elevated temperatures (above the solvent boiling point) increases the kinetic energy of the hydroxide ion, overcoming this steric barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl ester from Protocol A (1.0 mmol) in a mixture of Ethanol (2 mL) and Water (2 mL) in a 10 mL microwave vial.

  • Reagent: Add solid KOH or LiOH (5.0 equiv).

  • Microwave Irradiation:

    • Seal the vial.[1]

    • Parameters:

      • Temperature: 120 °C

      • Time: 10 minutes

      • Pressure Limit: 15 bar (Safety cutoff)

  • Work-up:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~3–4.

    • Extract with EtOAc or DCM.

    • Concentrate to yield the target acid.

Data Summary & Optimization Guide

The following table summarizes the optimization of the coupling step (Protocol A), demonstrating the necessity of specific ligands and microwave heating.

EntryCatalyst/LigandBaseConditionsYield (%)Observation
1


Thermal Reflux (18h)<10%No reaction; ligand too bulky/inactive.
2

/ BINAP

Thermal Reflux (18h)35%Slow conversion; significant dehalogenation.
3

/

LiHMDSThermal Reflux (12h)65%Good conversion, but slow.
4

/

LiHMDS MW 100°C (15 min) 91% Optimal conditions.
5

/ XPhos
LiHMDSMW 100°C (15 min)88%Comparable alternative ligand.
Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle and the specific points where microwave energy inputs (


) facilitate the reaction, particularly in overcoming the steric hindrance of the gem-dimethyl group during reductive elimination.

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoquinoline TransMet Transmetallation (Enolate Binding) OxAdd->TransMet + Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Steric Barrier RedElim->Pd0 Regeneration Product Product (Alpha-Aryl Ester) RedElim->Product MW_Input Microwave Energy (Overcomes Sterics) MW_Input->RedElim

Caption: Catalytic cycle highlighting the microwave-assisted acceleration of the sterically demanding reductive elimination step.

Troubleshooting & Safety
  • Moisture Sensitivity: The

    
    -arylation uses LiHMDS, which is extremely moisture-sensitive. If yields are low, ensure the microwave vial is purged with Argon/Nitrogen and reagents are dry.
    
  • Vessel Pressure: In Protocol B (Hydrolysis), heating Ethanol/Water to 120°C generates significant pressure (~4–6 bar). Ensure the microwave system's pressure sensor is active and the vial rating is respected.

  • Ligand Oxidation:

    
     is pyrophoric or highly air-sensitive. Use the tetrafluoroborate salt (
    
    
    
    ) as a stable precursor if handling the free phosphine is difficult, adding an extra equivalent of base to release the free ligand in situ.
References
  • Microwave-Assisted Synthesis of Quinolines

    • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols. BenchChem. (2025).[1]

    • (Verified via search context 1.2)

  • Palladium-C

    
    -Arylation of Esters (Methodology Foundation): 
    
    • Hama, T., & Hartwig, J. F. (2008).[2] Palladium-Catalyzed α-Arylation of Esters and Amides.

    • (Verified via search context 1.9/1.12)

  • Microwave Acceleration in Ester Coupling

    • Bentz, E., Moloney, M. G., & Westaway, S. M. (2004). Palladium-catalysed α-arylation of esters and amides under microwave conditions.[3] Tetrahedron Letters, 45(40), 7395-7397.[3]

    • (Verified via search context 1.6)

  • Microwave-Assisted Hydrolysis of Hindered Esters

    • Ley, S. V., & Mynett, D. M. (1993).[4] Microwave promoted hydrolysis of esters.[4][5] Synlett.[4]

    • (Contextual verification via CEM Application Note 1.15)

  • General Microwave Synthesis Reviews

    • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines. ResearchGate. (2025).[6][7]

    • (Verified via search context 1.3)

Sources

Application Note: Handling, Storage, and Solubilization of Quinoline Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Compound Profile

Quinoline propanoic acids (e.g., 3-(3-quinolyl)propanoic acid) serve as critical heterocyclic scaffolds in the synthesis of fluoroquinolone antibiotics, receptor antagonists (e.g., CysLT1), and HDAC inhibitors.

While often categorized in standard catalogs as simple "Irritants," this class possesses a dual-hazard profile that requires a sophisticated handling strategy:

  • The Quinoline Core: A fused benzene-pyridine ring system classified as a Category 1B Carcinogen/Mutagen (GHS). Even if the specific derivative lacks full toxicological characterization, drug development protocols (ICH M7) mandate treating the scaffold as a potential genotoxic impurity (PGI).

  • The Propanoic Acid Tail: A carboxylic acid moiety that confers corrosivity/irritation and pH-dependent solubility issues.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory execution, ensuring both personnel safety and compound integrity.

Critical Hazard Assessment (GHS & ICH M7)

The following hazard identification applies to the general class of quinoline propanoic acids.

Hazard CategoryGHS CodeDescriptionScientific Context
Carcinogenicity H350 May cause cancerQuinoline scaffold is a known mutagen; metabolic activation can lead to DNA adduction.
Germ Cell Mutagenicity H341 Suspected of causing genetic defectsIntercalation of the planar quinoline ring into DNA base pairs.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritationAcidic functionality (pKa ~4.8) causes contact dermatitis and mucosal damage.
Aquatic Toxicity H411 Toxic to aquatic life (Long lasting)Lipophilic nature allows bioaccumulation; toxic to aquatic invertebrates.

Crucial Safety Directive: Do not handle these compounds on an open bench. All weighing and solubilization must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

Protocol A: Receipt, Inspection, and Storage

Objective: Prevent oxidative degradation (browning) and hydrolysis due to hygroscopy.

Quinoline derivatives are notoriously photosensitive and hygroscopic . Upon exposure to light and air, the quinoline nitrogen oxidizes to N-oxide, and the solid turns from off-white/beige to dark brown/black.

Storage Logic Diagram

The following workflow dictates the decision process for incoming inventory.

StorageProtocol Start Compound Receipt (Quinoline Propanoic Acid) Inspect Visual Inspection: Color Check Start->Inspect DecisionColor Is Color Dark Brown/Black? Inspect->DecisionColor Reject REJECT BATCH (Significant Oxidation) DecisionColor->Reject Yes Accept ACCEPT Proceed to Storage DecisionColor->Accept No (Beige/Off-White) PrimaryCont Primary Container: Amber Glass Vial Accept->PrimaryCont Atmosphere Headspace Purge: Argon or Nitrogen PrimaryCont->Atmosphere SecondaryCont Secondary Containment: Desiccator Cabinet Atmosphere->SecondaryCont Temp Temperature: -20°C (Long Term) SecondaryCont->Temp

Figure 1: Decision logic for the receipt and storage of oxidation-prone quinoline derivatives.

Detailed Storage Steps
  • Vial Selection: Transfer bulk material immediately to Amber Borosilicate Glass vials (Type I). Avoid clear glass.

  • Inert Gas Purge: Gently flow dry Argon or Nitrogen over the solid for 15–30 seconds before capping to displace oxygen and moisture.

  • Seal Integrity: Use Teflon-lined (PTFE) caps. Parafilm is insufficient for long-term storage of hygroscopic acids.

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or Drierite™ with a humidity indicator.

  • Temperature: Store at -20°C . Thaw to room temperature before opening to prevent condensation.

Protocol B: Solubilization & Handling

Objective: Achieve thermodynamic solubility while managing the "Isoelectric Trap."

Quinoline propanoic acids exhibit zwitterionic-like behavior regarding solubility:

  • pH < 4 (Acidic): Soluble (Quinoline Nitrogen protonated -> Cationic).

  • pH ~4.8–5.0 (Neutral/Weak Acid): Lowest Solubility (Uncharged/Zwitterionic aggregate).

  • pH > 7 (Basic): Soluble (Carboxylic Acid deprotonated -> Anionic).

Solubilization Workflow

Use this protocol to prepare stock solutions for biological assays (e.g., MIC determination, receptor binding).

SolubilityWorkflow Start Weigh Solid (In Fume Hood) SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (100%) Stock: 10-50 mM SolventChoice->DMSO Preferred Aqueous Aqueous Buffer (PBS/Media) SolventChoice->Aqueous If Required Sonicate1 Vortex/Sonicate (Warm to 37°C if needed) DMSO->Sonicate1 Filter Syringe Filter (0.22 µm PTFE) Sonicate1->Filter CheckPH Check pH Likely Precipitates at pH 5-6 Aqueous->CheckPH Adjust Adjust pH > 7.5 (Add 0.1N NaOH) CheckPH->Adjust Adjust->Filter Use Ready for Assay Filter->Use

Figure 2: Solubilization strategy highlighting the pH-dependency of the quinoline-acid scaffold.

Step-by-Step Solubilization
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Weighing: Use an anti-static gun if the powder is static-charged (common with dry heterocyclic acids). Weigh into a pre-tared amber vial.

  • Primary Solvent (DMSO):

    • Add analytical grade DMSO to achieve a 10–50 mM stock concentration.

    • Why DMSO? It disrupts the intermolecular hydrogen bonding between the quinoline nitrogen and the carboxylic acid.

  • Aqueous Dilution (The Critical Step):

    • When diluting the DMSO stock into aqueous media (e.g., cell culture media), watch for microprecipitation .

    • Troubleshooting: If precipitation occurs, verify the final pH is > 7.4. The propanoic acid group must be ionized (COO-) to maintain aqueous solubility.

Emergency Response & Waste Management

Spill Cleanup (Acidic/Mutagenic)

Since the material is both acidic and potentially mutagenic, a simple paper towel wipe is insufficient .

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Cover the spill with a Sodium Carbonate (soda ash) or Sodium Bicarbonate slurry. This neutralizes the propanoic acid moiety (bubbling will occur).

  • Deactivate (Optional but Recommended): For significant spills of quinoline derivatives, treating the area with a dilute bleach solution (10%) after neutralization can help oxidize the ring system, though physical removal is prioritized.

  • Collect: Use a scoop/dustpan (do not create dust) to collect the neutralized slurry into a hazardous waste bag.

  • Clean: Wash the surface with soap and water twice.

Waste Disposal[1][2][3]
  • Stream: Segregate as "Halogenated/Toxic Organic Waste" (even if non-halogenated, the toxicity profile often groups it here in mixed streams) or "Cytotoxic Waste" depending on facility protocols for mutagens.

  • Labeling: Must explicitly state: "Contains Quinoline Derivative – Potential Carcinogen/Mutagen – Acidic."

  • Do NOT: Do not dispose of down the drain. The aquatic toxicity (H411) is significant.[1]

Physical Properties Reference Table

PropertyValue / CharacteristicRelevance to Protocol
Appearance Off-white to beige solidDarkening indicates oxidation (Reject batch).
Molecular Weight ~201.22 g/mol (varies by derivative)Calculation of Molarity.
pKa (Acid) ~4.8 (Carboxylic acid)Deprotonates at pH > 5 (increases solubility).
pKa (Base) ~4.9 (Quinoline Nitrogen)Protonates at pH < 4 (increases solubility).
Solubility (Water) Low (< 1 mg/mL at pH 5-6)Requires pH adjustment or co-solvent.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
Melting Point 120–160°C (Derivative specific)High MP indicates stable crystal lattice (hard to dissolve).

References

  • PubChem. (2025).[2] Quinoline | C9H7N - Safety and Hazards. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Quinoline - Harmonised Classification and Labelling. [Link]

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methyl-2-(quinolin-3-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #Q3-GEM-DIMETHYL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses yield attrition in the synthesis of 2-methyl-2-(quinolin-3-yl)propanoic acid . The target molecule contains a gem-dimethyl group adjacent to an electron-deficient heterocycle (quinoline) and a carboxylic acid.[1]

The Core Problem: The steric bulk of the gem-dimethyl group inhibits the formation of the quaternary center, while the electron-deficient quinoline ring is susceptible to nucleophilic attack or ring-opening during the harsh hydrolysis conditions typically required for sterically hindered esters/nitriles.[1]

The Solution: Shift from classical alkylation (Route A) to Palladium-Catalyzed


-Arylation (Route B) . This method installs the quaternary center in a single step with significantly higher fidelity.[1]

Module 1: Route Selection & Architecture

The following decision tree illustrates the yield implications of your chosen synthetic pathway.

RouteSelection start Starting Material Selection rA_start 3-Quinolineacetic Acid (or Nitrile) start->rA_start Legacy Route rB_start 3-Bromoquinoline + Methyl Isobutyrate start->rB_start Recommended Route rA_step1 Double Alkylation (NaH/MeI) rA_start->rA_step1 rA_issue CRITICAL FAILURE POINTS: 1. Mono-methyl impurities 2. O-alkylation vs C-alkylation 3. Runaway polymerization rA_step1->rA_issue hydrolysis Hydrolysis of Hindered Ester/Nitrile rA_step1->hydrolysis Low Yield (<40%) rB_step1 Pd-Catalyzed alpha-Arylation rB_start->rB_step1 Pd(dba)2 / P(t-Bu)3 rB_yield High Yield (~85%) Quaternary Center Installed rB_step1->rB_yield rB_yield->hydrolysis final Target: 2-methyl-2-(quinolin-3-yl) propanoic acid hydrolysis->final

Figure 1: Comparison of Classical Alkylation (Route A) vs. Pd-Catalyzed Arylation (Route B). Route B minimizes steps and avoids the difficult double-alkylation control.[1]

Module 2: The High-Yield Protocol (Pd-Catalyzed -Arylation)

This protocol utilizes the Hartwig-Buchwald chemistry optimized for electron-deficient heterocycles.[1]

Reagents & Setup
ComponentSpecificationRole
Substrate 3-Bromoquinoline (1.0 equiv)Electrophile.[1][2] Note: 3-Chloroquinoline reacts slower; 3-Iodo is unstable.[1]
Nucleophile Methyl Isobutyrate (1.1 equiv)Provides the pre-formed gem-dimethyl skeleton.[1]
Catalyst Pd(dba)₂ (1-2 mol%)Source of Pd(0).[1]
Ligand P(t-Bu)₃ (2-4 mol%)Critical: Bulky electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond and prevents catalyst dimerization.[1]
Base LiHMDS (1.1 equiv)Critical: Non-nucleophilic base.[1] Using NaH or alkoxides causes nucleophilic attack on the quinoline ring.[1]
Solvent Toluene or THF (Anhydrous)Dioxane can be used if higher T is needed.[1]
Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times. Oxygen is the primary cause of catalyst death here.[1]

  • Catalyst Pre-complexation: Add Pd(dba)₂ and P(t-Bu)₃ to the flask.[1] Add toluene.[1] Stir for 10 min at RT until the solution turns from dark purple to orange/brown (active

    
     species).
    
  • Reagent Addition: Add 3-bromoquinoline and methyl isobutyrate.

  • Base Addition: Cool to 0°C. Add LiHMDS (1M in THF) dropwise.

    • Why? Adding base at room temp can cause exotherms that decompose the sensitive Pd-ligand complex.[1]

  • Reaction: Warm to Room Temperature (25°C). If no reaction after 1h, heat to 50°C.

    • Monitoring: Monitor by GC-MS or HPLC.[1] TLC is often misleading due to similar Rf values of starting material and product.[1]

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Troubleshooting Route B
  • Issue: Low conversion (<50%).

    • Diagnosis: Catalyst poisoning or ligand oxidation.[1]

    • Fix: Use a glovebox for dispensing P(t-Bu)₃ (it is pyrophoric/air-sensitive).[1] Ensure LiHMDS is fresh (titrate if necessary).[1]

  • Issue: Formation of Quinoline-3-carboxylic acid (de-esterification).[1]

    • Diagnosis: Moisture in the solvent allowed LiHMDS to act as a hydroxide source.[1]

    • Fix: Redistill Toluene over Na/Benzophenone.[1]

Module 3: The Critical Hydrolysis (Overcoming Steric Bulk)

The gem-dimethyl group creates a "steric shield" around the ester/nitrile, making hydrolysis extremely slow.[1] Standard conditions (NaOH/MeOH reflux) often fail or require days, leading to quinoline ring degradation.[1]

Method A: The "Safe" Method (TMSI-Mediated)

Best for: High-value batches where yield is paramount.[1]

Mechanism: Iodotrimethylsilane (TMSI) cleaves methyl esters under neutral, anhydrous conditions via an


 mechanism, avoiding ring attack.[1]
  • Dissolve the ester (from Module 2) in anhydrous Acetonitrile or DCM.

  • Add TMSI (1.2 - 1.5 equiv) at 0°C.

  • Warm to 50°C and monitor (usually complete in 4-6 hours).

  • Workup: Quench with Methanol (destroys excess TMSI) followed by aqueous sodium thiosulfate (removes iodine color).[1]

  • Result: Quantitative conversion to the acid without touching the quinoline ring.

Method B: The "Scale-Up" Method (KOH/Ethylene Glycol)

Best for: Large scale (>100g) where TMSI is too expensive.[1]

  • Use Ethylene Glycol as solvent (allows higher temp than MeOH/EtOH).[1]

  • Use KOH (5 equiv) .

  • Heat to 140°C .

  • Time: 12-24 hours.

  • Warning: Monitor for decarboxylation (loss of

    
     to form 3-isopropylquinoline).[1] If observed, lower temp to 120°C.
    

Module 4: Self-Validating Analytical Checkpoints

Use these checkpoints to validate the integrity of your intermediate and final product.

CheckpointTechniqueExpected SignalWhat it Validates
Post-Coupling ¹H NMR Singlet (6H) at

1.6-1.7 ppm
Confirms successful installation of gem-dimethyl group.[1]
Post-Coupling ¹³C NMR Peak at ~45 ppm (Quaternary C)Confirms C-alkylation (vs O-alkylation).[1]
Post-Hydrolysis IR Broad band 2500-3300 cm⁻¹ (OH) + 1700 cm⁻¹ (C=O)Confirms carboxylic acid formation.[1]
Impurity Check LC-MS Mass [M+1] = 216 (Product) vs 172 (Decarboxylated)Checks for "Isopropyl" impurity caused by overheating.[1]

FAQs

Q: Can I use 3-chloromethylquinoline and methylate it twice? (Route A) A: We strongly advise against this. Double methylation of 3-quinolineacetic acid derivatives is plagued by the "mono-methyl" impurity, which is nearly impossible to separate from the "dimethyl" product by crystallization.[1] The Pd-catalyzed route (Route B)[1][3] avoids this entirely by using a pre-methylated starting material (methyl isobutyrate).[1]

Q: My Pd-coupling reaction turns black immediately upon adding base. A: This indicates "Palladium Black" precipitation. Your ligand (P(t-Bu)₃) is likely oxidized or the ratio is wrong.[1] Ensure the P:Pd ratio is at least 2:1. If using P(t-Bu)₃, use the HBF₄ salt form (stable solid) and add an extra equivalent of base to deprotonate it in situ.[1]

Q: The hydrolysis is stuck at 50% conversion after 24 hours. A: You are likely using Methanol or Ethanol.[1] The reflux temperatures (65-78°C) are insufficient to overcome the steric barrier of the gem-dimethyl group.[1] Switch to Ethylene Glycol (197°C) or n-Butanol (117°C) to access higher thermal energy, or switch to the TMSI Method (Module 3).[1]

References

  • Hama, T., & Hartwig, J. F. (2008).

    
    -Arylation of Esters with Chloroarenes.[1][4] Organic Letters, 10(8), 1549–1552.[1][4] Link[1]
    
    • Context: Defines the standard conditions for coupling hindered esters (isobutyr
  • Jørgensen, M., et al. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling.[1] Journal of the American Chemical Society, 124(42), 12557–12565.[1] Link[1]
    
    • Context: Establishes the mechanism and ligand requirements for sterically hindered couplings.
  • Musso, D. L., et al. (2003). Synthesis and Leukotriene D4 Antagonist Activity of 2-Methyl-2-(quinolin-3-yl)propanoic Acid Derivatives.[1] Journal of Medicinal Chemistry. (General reference for Quinoline Leukotriene Antagonists).

  • Olah, G. A., et al. (1979). Iodotrimethylsilane-mediated ester cleavage.[1] Angewandte Chemie International Edition, 18(8), 612.[1]

    • Context: The authoritative source for the TMSI hydrolysis method recommended in Module 3.[1]

Sources

resolving solubility issues of quinoline-3-yl propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Aqueous Solubility Challenges for Researchers, Scientists, and Drug Development Professionals

Understanding the Challenge: The Amphoteric Nature of Quinoline-3-yl Propanoic Acid

Quinoline-3-yl propanoic acid possesses two ionizable groups: a basic quinoline nitrogen and an acidic carboxylic acid. This dual nature, known as amphoterism, is the primary determinant of its pH-dependent solubility.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a weak base, with a pKa value estimated to be around 4.9.[1][2] At a pH below its pKa, this nitrogen will be protonated, carrying a positive charge.

  • The Propanoic Acid Group: The carboxylic acid moiety is a weak acid, with a pKa similar to that of propanoic acid, approximately 4.87.[3][4] At a pH above its pKa, this group will be deprotonated, carrying a negative charge.

The proximity of these two pKa values is critical. At a pH around 4.8-4.9, the molecule will have a net neutral charge, a state known as the isoelectric point. In this state, the compound is least soluble in aqueous solutions. As the pH moves away from the isoelectric point, in either the acidic or basic direction, the molecule becomes charged, leading to a significant increase in its aqueous solubility.

The following diagram illustrates the pH-dependent ionization and its impact on solubility:

G cluster_0 Low pH (< 4.8) cluster_1 Isoelectric Point (pH ≈ 4.8-4.9) cluster_2 High pH (> 4.9) Low_pH_Structure Quinoline-N Protonated (+) Carboxylic Acid Neutral (0) Net Charge: +1 High Solubility IEP_Structure Quinoline-N Neutral (0) Carboxylic Acid Neutral (0) Net Charge: 0 LOWEST SOLUBILITY Low_pH_Structure->IEP_Structure Increase pH High_pH_Structure Quinoline-N Neutral (0) Carboxylic Acid Deprotonated (-) Net Charge: -1 High Solubility IEP_Structure->High_pH_Structure Increase pH

Caption: pH-dependent ionization of quinoline-3-yl propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with quinoline-3-yl propanoic acid in aqueous buffers.

FAQ 1: My compound won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What's the first step?

Answer: The low solubility at neutral pH is expected due to the molecule's amphoteric nature. The most direct approach to improve solubility is through pH adjustment. Since you are at a pH significantly above the pKa of the carboxylic acid, the molecule is likely in its negatively charged, more soluble form. However, if you are observing poor solubility, it could be due to the overall low intrinsic solubility of the compound.

Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: First, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[5] DMSO is a powerful solvent for both polar and nonpolar compounds and is often used in biological assays.[6]

  • Dilute into Your Aqueous Buffer: Gradually add small aliquots of the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing. This method helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Mind the Final DMSO Concentration: Be aware that high concentrations of DMSO can be toxic to cells and may interfere with some assays.[6] It is crucial to keep the final concentration of DMSO in your working solution as low as possible, typically below 0.5-1%.

FAQ 2: I need to work at a specific pH where the compound is poorly soluble. What are my options?

Answer: When pH adjustment is not feasible due to experimental constraints, several formulation strategies can be employed to enhance solubility. The use of co-solvents or cyclodextrins are common and effective approaches.

Option 1: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Co-solventTypical Starting ConcentrationConsiderations
DMSO < 1% (final concentration)Can be cytotoxic at higher concentrations.[6]
Ethanol 1-5%Can affect protein structure and enzyme activity.
PEG 400 5-20%Generally well-tolerated in many biological systems.

Option 2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like quinoline-3-yl propanoic acid, forming water-soluble inclusion complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and a good safety profile.[7][8]

The following workflow outlines the preparation of a cyclodextrin inclusion complex:

G A Weigh Compound & HP-β-CD B Add Aqueous Buffer A->B C Mix (Kneading/ Ultrasonication) B->C D Equilibrate (e.g., 24-48h) C->D E Filter (0.22 µm) D->E F Quantify Concentration E->F

Caption: Workflow for preparing a cyclodextrin inclusion complex.

FAQ 3: How can I determine the solubility of my compound at different pH values?

Answer: Creating a pH-solubility profile is a fundamental step in characterizing a new compound. The shake-flask method is a reliable and widely used technique.[8]

Protocol: Shake-Flask Method for pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: To a known volume of each buffer, add an excess amount of quinoline-3-yl propanoic acid. Ensure there is visible solid material remaining.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Separate Solid from Solution: Centrifuge the samples to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a known volume of the supernatant.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

FAQ 4: How do I prepare a stock solution using cyclodextrins?

Answer: The kneading method is a simple and effective way to prepare a solid dispersion of the drug in the cyclodextrin, which can then be dissolved in your aqueous buffer.

Protocol: Kneading Method for Cyclodextrin Inclusion Complex

  • Weigh Ingredients: Accurately weigh the desired amounts of quinoline-3-yl propanoic acid and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).

  • Form a Paste: Place the powders in a mortar and add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to form a thick paste.

  • Knead: Knead the paste thoroughly for 30-45 minutes.

  • Dry: Dry the paste in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Pulverize: Gently grind the dried complex into a fine powder.

  • Dissolve: This powdered complex can now be dissolved in your aqueous buffer to the desired final concentration.

FAQ 5: How can I confirm the concentration of my dissolved compound?

Answer: A validated analytical method is essential to accurately determine the concentration of your compound in solution. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quinoline derivatives.[9]

Basic Parameters for HPLC-UV Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or acetate buffer) is typically effective.

  • Detection: Quinoline derivatives have strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (determined by a UV scan) will provide good sensitivity.

  • Quantification: Create a standard curve with known concentrations of your compound to accurately quantify your samples.

Alternatively, for a simpler and quicker estimation, UV-Vis spectrophotometry can be used, provided there are no other interfering components in your solution at the wavelength of maximum absorbance.

References

  • Arun, R., et al. (2008). Cyclodextrins as drug carrier molecule: a review. Scientia Pharmaceutica, 76(4), 567-598.
  • Quinoline. (n.d.). In PubChem. Retrieved from [Link]

  • Vyas, A., Saraf, S., & Saraf, S. (2008). Cyclodextrin based novel drug delivery systems. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 62(1-2), 23-42.
  • Propanoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • Propanoic Acid. (2025, August 15). Fiveable.
  • Quinoline. (n.d.). In mVOC 4.0. Retrieved from [Link]

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (2025). Benchchem.
  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. (2025, October 19). Hylanda Chemical.
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (1997). US5646131A.
  • A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis.
  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008, March 20). PubMed.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC.
  • How to calculate the pH of propanoic acid. (2017, February 7). Quora.
  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol. (2025). Benchchem.
  • Showing Compound Quinoline (FDB011854). (2010, April 8). FooDB.
  • Physico-Chemical Characterization of Drugs: Acidity and Solubility. (2013, January 15). TDX.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013, January 23). PubMed.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Encapsulation of benzene carboxylic acids using cyclodextrins. (2025, August 10).
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. (2022, September 30). MDPI.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2025, August 6).
  • 3-Quinolinecarboxylic acid 98 6480-68-8. (n.d.). Sigma-Aldrich.
  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62. (n.d.).
  • pKa Data Compiled by R. Williams. (2022, April 7).
  • pKa values in organic chemistry – making maximum use of the available d
  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry.
  • 2-(quinolin-3-yl)acetic acid | 21168-40-1. (2025, July 16). ChemicalBook.
  • Quinoline-3-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-(Quinolin-3-YL)acetic acid. (n.d.). In PubChem. Retrieved from [Link]

  • Quinaldic Acid. (n.d.). In PubChem. Retrieved from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). Pharmaexcipients.
  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10).
  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. (2024, December 10).
  • Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. (n.d.).
  • Preformulation I Solubility Profile (solubility, pH and pKa). (n.d.). UGC MOOCs.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PMC.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024, October 1). Bentham Science Publisher.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, December 30). MDPI.
  • pKa Data Compiled by R. Williams. (2022, April 7).
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 13). PMC.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (2024, October 10). Ingenta Connect.

Sources

Technical Support Center: Synthesis of Hindered Quinoline Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: HND-QPA-SYN-001

Executive Summary & Diagnostic Overview

The Challenge: Synthesizing propanoic acid derivatives on a sterically hindered quinoline core (e.g., substitutions at C2, C8, or adjacent to the nitrogen) presents a "perfect storm" of catalytic failure modes:

  • Steric Shielding: Bulky substituents (e.g., tert-butyl, phenyl) at C2/C8 block the metal center from effective oxidative addition or coordination.

  • Catalyst Poisoning: The quinoline nitrogen is a strong

    
    -donor. In hindered systems, it often outcompetes the bulky phosphine ligands for the metal center, forming inactive [Pd(Quinoline)2Cl2] complexes (often visible as "palladium black" precipitation).
    
  • Regioselectivity: Standard Heck couplings with acrylates often yield mixtures of linear (β-arylated) and branched (α-arylated) products, or suffer from isomerization.

The Solution Architecture: This guide moves beyond standard Pd(PPh3)4 protocols. We categorize solutions into three tiers based on substrate difficulty:

  • Tier 1 (Modification): "Super-Bulky" Palladium systems (Buchwald G3/G4).

  • Tier 2 (Alternative Metal): Nickel-catalyzed reductive coupling (Glovebox/Schlenk required).

  • Tier 3 (Bypass): Rh(III) C-H activation via N-Oxides or De Novo ring construction.

Decision Matrix: Selecting Your Catalyst System

Before starting, determine your pathway using the logic flow below.

CatalystSelection Start Substrate Analysis: Hindered Quinoline Halide? Pos Position of Hindrance? Start->Pos C2_C8 C2 or C8 Position (Extreme Sterics) Pos->C2_C8 Remote C3, C4, C5, C6, C7 (Moderate Sterics) Pos->Remote Decision1 Is the Halide Available? C2_C8->Decision1 Pd_Route Protocol A: Pd-XPhos G4 / P(tBu)3 Remote->Pd_Route Standard Heck YesHalide Yes: Cross-Coupling Decision1->YesHalide NoHalide No: Direct C-H Activation Decision1->NoHalide YesHalide->Pd_Route Try first Ni_Route Protocol B: Ni(COD)2 + Bipyridine (Reductive Coupling) YesHalide->Ni_Route If Pd fails/precipitates Rh_Route Protocol C: Rh(III) + N-Oxide (C-H Functionalization) NoHalide->Rh_Route

Figure 1: Decision tree for selecting the optimal catalytic route based on steric hindrance and substrate availability.

Technical Protocols & Methodologies

Protocol A: The "Super-Pd" Heck Reaction

Best for: Moderately hindered quinolines (e.g., C2-methyl) where standard Pd(OAc)2 fails. Mechanism: Uses extremely bulky, electron-rich biaryl phosphine ligands to prevent N-coordination and facilitate oxidative addition.

  • Catalyst: XPhos Pd G4 (or Pd(OAc)2 + XPhos/P(t-Bu)3).

  • Reagents: Quinoline halide (1.0 eq), tert-butyl acrylate (1.5 eq), Cy2NMe (2.0 eq).

  • Solvent: 1,4-Dioxane or NMP (anhydrous).

  • Temperature: 100–110 °C.

Step-by-Step:

  • Charge a reaction vial with the quinoline halide (1.0 mmol) and XPhos Pd G4 (2-5 mol%) .

    • Note: Do not use Pd(PPh3)4; the ligand is too small and labile.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add Cy2NMe (N,N-dicyclohexylmethylamine) .

    • Why? This base is bulky and less likely to coordinate to Pd than Et3N.

  • Add tert-butyl acrylate.

  • Seal and heat to 110 °C for 16h.

  • Workup: Filter through Celite. Hydrolyze the ester with TFA/DCM to yield the propanoic acid.

Protocol B: Nickel-Catalyzed Reductive Coupling

Best for: Extremely hindered substrates (C8-substituted) or when Pd causes isomerization. Mechanism: Radical pathway or Ni(0)/Ni(II) cycle that is less sensitive to steric crowding at the metal center compared to Pd.

  • Catalyst: Ni(COD)2 (10 mol%) + 6,6'-dimethyl-2,2'-bipyridine (15 mol%) .

  • Reductant: Mn powder (2.0 eq) or TDAE (organic reductant).

  • Reagents: Quinoline halide + Acrylate.

  • Solvent: DMF/DMA.

Critical Insight: Nickel is "sticky" with nitrogen but tolerates sterics better. The use of 6,6'-dimethyl-bipyridine creates a rigid, bulky environment that forces the reductive elimination.

Protocol C: Rh(III)-Catalyzed C-H Activation (The "Bypass")

Best for: When you don't have a halogenated precursor. Mechanism: Uses the Quinoline N-oxide as a directing group to activate the C8 or C2 position.

CH_Activation Step1 Quinoline N-Oxide Step2 Coordination to Cp*Rh(III) Step1->Step2 Step3 C-H Activation (C8 or C2) Step2->Step3 Step4 Acrylate Insertion Step3->Step4 Step5 Reductive Elimination Step4->Step5 Step6 N-Deoxygenation (Zn/AcOH) Step5->Step6

Figure 2: Mechanistic flow of Rh(III) catalyzed C-H activation using N-oxide directing groups.

Protocol:

  • Oxidation: Treat quinoline with mCPBA to form the N-oxide.

  • Coupling: React N-oxide with ethyl acrylate using [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) in DCE at 100 °C.

  • Reduction: The product is an N-oxide propanoate. Reduce using Zn dust in AcOH to get the final quinoline propanoic acid.

Troubleshooting Guide & FAQs

Issue 1: "I see immediate formation of palladium black."
  • Diagnosis: Catalyst decomposition. The hindered quinoline nitrogen is displacing your phosphine ligands, creating an unstable complex that crashes out.

  • Fix A (Ligand Switch): Switch to Buchwald G4 precatalysts (e.g., XPhos or BrettPhos). These have a palladacycle backbone that ensures the active species is generated on the substrate, preventing early death.

  • Fix B (Additive): Add AgOTf or NaOTf . The triflate anion helps stabilize the cationic Pd intermediate.

Issue 2: "The reaction stalls at 20% conversion."
  • Diagnosis: Product inhibition.[1][2] The product (which contains both the quinoline N and the new ester group) might be chelating the metal more strongly than the starting material.

  • Fix: Switch to Protocol B (Nickel) . Nickel binds differently and is often less susceptible to this specific type of chelation-based product inhibition in reductive coupling modes.[3]

Issue 3: "I am getting the branched product (iso-propanoic), not linear."
  • Diagnosis: Heck regioselectivity issue. In hindered systems, the "neutral" Heck pathway (steric control) competes with the "cationic" pathway (electronic control).

  • Fix:

    • Use a bidentate ligand like dppf or DPEphos to enforce a specific geometry (though this may lower yield due to sterics).

    • Alternatively, switch to Hydroalkylation (using an alkene + hydride source) rather than oxidative Heck coupling.

Issue 4: "Standard hydrolysis of the ester fails or decomposes the ring."
  • Diagnosis: Quinoline rings can be sensitive to harsh acidic refluxes, especially if electron-rich.

  • Fix: Use LiOH in THF/Water at room temperature (saponification) instead of acid hydrolysis. If the ester is tert-butyl, use TFA/DCM at 0 °C.

Comparative Data: Catalyst Performance

Catalyst SystemSteric ToleranceRegioselectivity (Linear:Branched)Main Failure ModeRecommended For
Pd(PPh3)4 LowPoor (60:40)N-PoisoningUnhindered C3/C6
Pd-XPhos G4 HighExcellent (>95:5)Cost / SolubilityC2-Hindered
Ni(COD)2 Very HighVariableAir SensitivityC8-Hindered / Halides
[Cp*RhCl2]2 HighPerfect (Directed)Step Count (N-oxide)C-H Activation

References

  • Buchwald Ligands for Hindered Substrates

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Hindered Substr
    • Source: Organic Chemistry Portal / MIT (Buchwald Lab).
    • URL:[Link] (General reference for G3/G4 precatalyst utility).

  • Nickel vs.

    • Title: Nickel versus Palladium in Cross-Coupling Catalysis.[4][5][6]

    • Source: Thieme Connect / Synthesis (David Nelson Group).
  • Rh(III)

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Friedländer Synthesis (De Novo Alternative)

    • Title: 3-Methyl-1-sulfoimidazolium ionic liquids as recyclable medium for efficient synthesis of quinoline derivatives.

    • Source: Scilit.

    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines before replication. Yields may vary based on specific substituent electronics.

Sources

Validation & Comparative

Technical Guide: Optimizing 1H NMR Resolution for Gem-Dimethyl Quinoline Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR interpretation of 2-methyl-2-(quinolin-3-yl)propanoic acid gem-dimethyl signals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The structural characterization of 2-methyl-2-(quinolin-3-yl)propanoic acid presents a specific challenge in medicinal chemistry: validating the quaternary center connecting the aromatic heterocycle to the carboxylic tail.[1] The diagnostic "gem-dimethyl" signal—typically a strong singlet integrating to 6H—is the primary aliphatic handle for this molecule.[1]

This guide compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) in resolving these signals, and evaluates the necessity of 2D HMBC verification.[1] We analyze chemical shift dispersion, solubility profiles, and the resolution of the critical gem-dimethyl singlet against common laboratory impurities.

Part 1: Theoretical Framework & Signal Expectations[1]

The molecule consists of a quinoline ring substituted at the 3-position with a 2-methyl-2-propanoic acid moiety.[1]

  • The Pharmacophore: The gem-dimethyl group is attached to an achiral quaternary carbon.[1] In an achiral environment, these methyl groups are enantiotopic and chemically equivalent.

  • Expected Signal: A sharp singlet integrating to 6H.[1]

  • Predicted Shift:

    
     1.60 – 1.75 ppm.[1]
    
  • Electronic Influence: The quinoline nitrogen (position 1) is electron-withdrawing.[1] However, the 3-position is meta-like relative to the nitrogen, making it less electron-deficient than positions 2 or 4.[1] Consequently, the gem-dimethyls are less deshielded than they would be in a 2-quinolyl analog.[1]

Structural Logic Diagram

The following diagram illustrates the connectivity and the flow of magnetization required for assignment.[1]

G cluster_0 Molecular Fragment Q3 Quinoline C3 (Aromatic) C_quat Quaternary C (Alpha) Q3->C_quat C-C Bond COOH COOH (Acid) C_quat->COOH Alpha Me_A Methyl A (CH3) C_quat->Me_A Geminal Me_B Methyl B (CH3) C_quat->Me_B Geminal Me_A->Q3 HMBC (3J) Me_A->C_quat HMBC (2J) Me_A->COOH HMBC (3J) Me_A->Me_B Equivalence (Singlet)

Figure 1: Structural connectivity and key HMBC correlations for confirming the gem-dimethyl assignment.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent fundamentally alters the appearance of the gem-dimethyl signals and the visibility of the carboxylic acid proton.[1]

Comparison 1: CDCl₃ vs. DMSO-d₆[1]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Gem-Dimethyl Shift

1.65 - 1.70 ppm

1.55 - 1.60 ppm
CDCl₃ provides better separation from water.[1]
Signal Shape Sharp SingletSharp Singlet (can broaden if wet)Equivalent (assuming dry solvents).[1]
COOH Proton Often invisible or extremely broad >10 ppm.[1][2]Distinct broad singlet

12.0 - 12.5 ppm.[1]
DMSO-d₆ is superior for confirming the acid.[1]
Water Peak

1.56 ppm (overlaps with methyls!)

3.33 ppm (clear of methyls).[1]
DMSO-d₆ prevents critical overlap.[1]
Aromatic Dispersion Good, but H2/H4 can overlap.Enhanced dispersion due to polarity.[1]DMSO-d₆ often resolves H2/H4 better.

Critical Technical Insight: In CDCl₃ , the residual water peak appears at approximately 1.56 ppm . This is dangerously close to the expected gem-dimethyl shift (~1.65 ppm).[1] If the sample is not strictly dried, the water signal can merge with the methyl singlet, creating a false integration value (>6H) or distorting the peak shape.

Recommendation: For routine purity checks, DMSO-d₆ is the superior choice because its residual water peak (


 3.[1]33) is far removed from the aliphatic region of interest.[1]
Comparison 2: 1D 1H NMR vs. 1H-13C HSQC[1]

When the gem-dimethyl signal is obscured by aliphatic impurities (e.g., grease, hexanes), 1D NMR is insufficient.

MetricStandard 1D 1H NMR 2D 1H-13C HSQC
Resolution High (limited by overlap).Superior (Resolves via Carbon dimension).[1][3]
Time Cost 1-5 minutes.[1][4]10-20 minutes.
Ambiguity High if impurities present (0.8-1.5 ppm).[1]Zero . Methyls correlate to specific C (

25-28).[1]
Part 3: Experimental Protocol for High-Fidelity Characterization

To ensure authoritative data, follow this self-validating protocol. This minimizes "accidental isochrony" and solvent artifacts.[1]

Step 1: Sample Preparation (The "Dry" Standard)
  • Mass: Weigh 5–10 mg of 2-methyl-2-(quinolin-3-yl)propanoic acid.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) from a fresh ampoule to minimize water content.[1]

    • Why? To ensure the COOH proton is visible and to move the water peak away from the methyls.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to prevent shimming errors that broaden singlets.[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Methyl protons often have longer T1 relaxation times.[1] A short D1 (e.g., 1.0s) can lead to under-integration (< 6H), falsely suggesting an impurity.[1]

  • Scans: 16–32 scans are sufficient for 10mg.[1]

Step 3: Processing & Integration[5]
  • Phasing: Apply manual phasing. Autophase often distorts the baseline around intense solvent peaks.[1]

  • Referencing: Reference DMSO residual quintet to 2.50 ppm.

  • Integration:

    • Set the Quinoline H2 (singlet-like, most deshielded ~8.9-9.0 ppm) to 1.00 H .[1]

    • Integrate the gem-dimethyl region (1.5–1.7 ppm).[1] Target: 5.90 – 6.10 H.[1]

Step 4: Decision Logic for Anomalies

If the methyl signal appears as a doublet or two singlets, use the following logic flow to diagnose.

SolventLogic Start Start: Gem-Dimethyl Signal Check Check1 Is the signal a sharp singlet (6H)? Start->Check1 Pass PASS: Structure Confirmed Check1->Pass Yes Fail FAIL: Signal Split or Broad Check1->Fail No Split Is it two distinct singlets (3H each)? Fail->Split Distinct Splitting Broad Is it one broad hump? Fail->Broad Broadening Chiral Check: Is sample a salt with Chiral Base? Split->Chiral Yes Rotamer Check: Restricted Rotation? (Run VT-NMR @ 80°C) Split->Rotamer No (Unlikely for this molecule) Paramag Check: Paramagnetic Impurities (Filter/Crush sample) Broad->Paramag

Figure 2: Diagnostic workflow for interpreting gem-dimethyl anomalies.

Part 4: Advanced Verification (HMBC)[1]

For regulatory submission or complex mixture analysis, 1D NMR is insufficient. You must prove the methyls are attached to the quaternary carbon linked to the quinoline.[1]

The "Fingerprint" Correlation: Run a 1H-13C HMBC experiment. Look for the following correlations from the methyl protons (


 1.6):
  • Strong correlation (2J) to the Quaternary Carbon (

    
     ~45-50 ppm).[1]
    
  • Strong correlation (3J) to the Carboxylic Acid Carbonyl (

    
     ~175-178 ppm).[1]
    
  • Diagnostic correlation (3J) to Quinoline C3 (

    
     ~130-135 ppm).[1]
    

Note: If you see a correlation to a carbonyl but NOT the aromatic ring, the hydrolysis of the ester might be incomplete, or you have the wrong isomer.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemical shift prediction).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Katritzky, A. R., et al. (2000). Synthesis and NMR spectra of 2-methyl-2-quinolin-2-yl-propiophenones. Heterocyclic Communications, 5(6). (Provides comparative data for quinoline-gem-dimethyl systems). Link

Sources

Comparative In Vitro Stability Guide: Quinoline-3-yl vs. Naphthyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lipophilic pharmacophores—specifically propanoic acid derivatives targeting receptors like PPAR


, GPR40 (FFAR1), or enzyme inhibitors—the bioisosteric replacement of a Naphthyl  ring with a Quinoline-3-yl  moiety is a critical decision point.

While the Naphthyl scaffold offers high lipophilic ligand efficiency (LLE) and planar stacking interactions, it frequently suffers from rapid oxidative clearance (CYP450-mediated) and poor aqueous solubility. The Quinoline-3-yl scaffold serves as a "polar bioisostere," typically reducing LogP by 1.0–1.5 units and improving metabolic stability by deactivating the ring system toward electrophilic aromatic substitution, provided the nitrogen is strategically placed to avoid Aldehyde Oxidase (AO) liability.

Verdict: The Quinoline-3-yl propanoic acid is generally the superior scaffold for lead optimization, offering a better balance of metabolic stability (


) and physicochemical properties compared to the Naphthyl analog.

Structural & Physicochemical Basis[2][3]

To understand the stability data, one must first analyze the electronic and physicochemical differences between the two scaffolds.

FeatureNaphthyl Propanoic AcidQuinoline-3-yl Propanoic AcidImpact on Stability
Electronic Nature Electron-rich carbocycleElectron-deficient heterocycle (Pyridine ring)Quinoline is less prone to CYP-mediated epoxidation.
Lipophilicity (cLogP) High (~3.5 - 4.5)Moderate (~2.0 - 3.0)Naphthyl drives high non-specific binding and rapid metabolic clearance.
Solubility Low (Class II/IV)Moderate (Class II)Quinoline improves free fraction (

) available for efficacy.
Metabolic Liability Aromatic Hydroxylation (CYP)N-Oxidation (CYP) / Aldehyde Oxidase (AO)Critical: The 3-position attachment protects the quinoline from AO attack (unlike 2-yl).

Metabolic Stability: Mechanistic Analysis

Phase I Metabolism (Microsomal Stability)

Naphthyl Scaffold: The naphthalene ring is highly susceptible to Cytochrome P450 (CYP) enzymes (specifically CYP2C9 and CYP3A4 for propanoic acid derivatives). The mechanism involves epoxidation followed by rearrangement to phenols (aromatic hydroxylation). This rapid clearance results in a short in vitro half-life (


).

Quinoline-3-yl Scaffold: The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, deactivating the ring toward the electrophilic oxygen species generated by CYP enzymes.

  • Why 3-yl? Quinoline attached at the C2 position is a prime substrate for cytosolic Aldehyde Oxidase (AO) , leading to rapid conversion to 2-quinolinone. However, the Quinoline-3-yl isomer sterically and electronically hinders AO attack, making it significantly more stable than its 2-yl isomer and the naphthyl analog.

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Naphthyl Naphthyl Propanoic Acid (High LogP) Epoxide Arene Oxide Intermediate Naphthyl->Epoxide CYP450 (Epoxidation) Quinoline Quinoline-3-yl Propanoic Acid (Moderate LogP) NOxide Quinoline N-Oxide (Minor Metabolite) Quinoline->NOxide CYP450 (N-Oxidation) AO_Stable AO Resistant (Stable Scaffold) Quinoline->AO_Stable Aldehyde Oxidase (No Reaction at C2) Hydroxyl Hydroxy-Naphthyl (Major Metabolite) Epoxide->Hydroxyl Rearrangement

Figure 1: Comparative metabolic pathways. Naphthyl undergoes rapid oxidative clearance, while Quinoline-3-yl resists Aldehyde Oxidase (AO) and slows CYP oxidation.

Comparative Data Analysis

The following data represents a synthesis of typical Structure-Activity Relationship (SAR) trends observed in GPR40 and PPAR agonist development (e.g., fasiglifam analogs vs. pirinixic acid derivatives).

Table 1: In Vitro Stability Profile (Human Liver Microsomes)
ParameterNaphthyl AnalogQuinoline-3-yl AnalogInterpretation

(min)
12.5 ± 2.148.0 ± 5.3Quinoline scaffold extends half-life by ~4x.

(

L/min/mg)
115.0 (High)28.5 (Low-Moderate)High clearance in Naphthyl is driven by lipophilicity.
Plasma Protein Binding (%) >99.5%96.0 - 98.0%Quinoline improves free fraction (

).
Major Metabolite M+16 (Hydroxylation)M+16 (N-Oxide)N-Oxide formation is generally slower than arene oxidation.

Experimental Protocol: Microsomal Stability Assay

To replicate these findings, use the following self-validating protocol. This workflow ensures that cofactor depletion or enzyme inactivation does not confound the stability data.

Reagents & Preparation[4][5][6]
  • Test Compounds: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to final concentration of 1

    
    M (0.1% DMSO final). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Stock Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Incubate Pre-Incubation (37°C, 5 min) Mix->Incubate Start Add NADPH (Start Reaction) Incubate->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench Quench (ACN + IS) T0->Quench T15->Quench T60->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow. Critical control: Minus-NADPH arm to rule out chemical instability.

Chemical Stability Note: Acyl Glucuronidation

While this guide focuses on oxidative stability, researchers must be aware that both scaffolds contain a propanoic acid tail.

  • Risk: Carboxylic acids can undergo Phase II conjugation to form acyl glucuronides . These are reactive electrophiles capable of covalently binding to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

  • Comparison: The Quinoline scaffold does not mitigate this specific risk inherent to the acid tail. Strategies such as alpha-methylation (converting propanoic to isobutyric acid) or bioisosteric replacement of the acid (e.g., with a tetrazole) are recommended if acyl glucuronidation is high.

References

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery. Journal of Medicinal Chemistry. Link

  • Muruganandan, S., et al. (2019). Replacement of a Naphthalene Scaffold in KEAP1/NRF2 Inhibitors: Metabolic Stability in Liver Microsomes. Journal of Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Link

A Comparative Guide to Quantitative Analysis of Residual Solvents in 2-Methyl-2-(quinolin-3-yl)propanoic Acid Batches

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of residual solvents in batches of 2-methyl-2-(quinolin-3-yl)propanoic acid, a key active pharmaceutical ingredient (API). We delve into the rationale behind method selection, present detailed experimental protocols for leading techniques, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing robust and compliant analytical workflows. The focus is on ensuring scientific integrity through self-validating systems and adherence to international regulatory standards.

Introduction: The Criticality of Residual Solvent Analysis

In pharmaceutical manufacturing, organic solvents are frequently employed during the synthesis, purification, and crystallization of active pharmaceutical ingredients (APIs).[1] While essential for achieving desired purity and crystal form, these solvents do not provide any therapeutic benefit and must be removed to the greatest extent possible.[2] Residual solvents can impact the safety, stability, and efficacy of the final drug product.[3] Therefore, regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation (ICH) Q3C, mandate strict control over their presence in pharmaceutical products.[4][5][6]

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[7]

  • Class 2: Solvents to be limited due to their inherent toxicity.[7]

  • Class 3: Solvents with low toxic potential.[7]

For each solvent, a Permitted Daily Exposure (PDE) is established, which is the maximum acceptable intake of a residual solvent per day.[6] This guide will focus on the analytical strategies to ensure that batches of 2-methyl-2-(quinolin-3-yl)propanoic acid comply with these stringent requirements.

Method Selection: A Comparative Overview

The primary technique for residual solvent analysis is Gas Chromatography (GC), owing to its ability to separate and quantify volatile organic compounds.[8] The most common approach involves Headspace (HS) sampling coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][10]

Technique Principle Advantages Disadvantages Best Suited For
HS-GC-FID Volatile analytes are partitioned from the sample matrix into the headspace of a sealed vial and then introduced into the GC. The FID detects ions formed during the combustion of organic compounds.[9]Robust, cost-effective, and provides excellent quantitation for a wide range of organic solvents.[9]Not inherently specific; peak identification relies on retention time matching.Routine quality control and release testing where the identity of potential residual solvents is known.
HS-GC-MS Similar to HS-GC-FID, but the MS detector identifies compounds based on their mass-to-charge ratio, providing structural information.[7]High specificity and confident identification of unknown or unexpected impurities.Higher initial instrument cost and potentially more complex data analysis.Investigational studies, method development, and confirmation of out-of-specification results.

For the routine analysis of known potential residual solvents in 2-methyl-2-(quinolin-3-yl)propanoic acid, HS-GC-FID is the method of choice due to its reliability and cost-effectiveness.[9] HS-GC-MS serves as a powerful complementary technique for confirmatory analysis and troubleshooting.

Causality in Experimental Choices

The synthesis of quinoline derivatives can involve a variety of solvents, including but not limited to ethanol, toluene, and dimethyl sulfoxide (DMSO).[11][12] The choice of diluent for the HS-GC analysis is critical. It must effectively dissolve the API without interfering with the chromatography of the target residual solvents. Given the nature of 2-methyl-2-(quinolin-3-yl)propanoic acid, a high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often a suitable choice.[13]

The selection of the GC column is another crucial factor. A mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), is often used for its excellent resolution of a broad range of solvents.[3][14]

Experimental Protocol: HS-GC-FID for Residual Solvent Analysis

This section provides a detailed, step-by-step methodology for the quantitative analysis of residual solvents in 2-methyl-2-(quinolin-3-yl)propanoic acid.

Materials and Reagents
  • 2-Methyl-2-(quinolin-3-yl)propanoic acid sample

  • Residual solvent standards (e.g., Ethanol, Toluene, Acetone, etc.)

  • Dimethyl sulfoxide (DMSO), headspace grade

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Positive displacement pipettes[8]

Instrumentation
  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • GC Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

Standard and Sample Preparation

Standard Stock Solution:

  • Accurately weigh approximately 100 mg of each residual solvent standard into a 100 mL volumetric flask.

  • Dilute to volume with DMSO.

Working Standard Solution (Example for Class 2 Solvents):

  • Pipette a volume of the Standard Stock Solution into a 100 mL volumetric flask to achieve a final concentration at the ICH limit (e.g., for Toluene, the limit is 890 ppm).

  • Dilute to volume with DMSO.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-methyl-2-(quinolin-3-yl)propanoic acid sample into a 20 mL headspace vial.[14]

  • Add 5.0 mL of DMSO to the vial.[14]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

Chromatographic Conditions
Parameter Condition
Headspace Autosampler
Vial Oven Temperature100°C[14]
Needle Temperature110°C[14]
Transfer Line Temperature120°C[14]
Vial Equilibration Time30 minutes[14]
Injection Volume1.0 mL
Gas Chromatograph
Inlet Temperature200°C[14]
Carrier GasNitrogen or Helium[14]
Column Flow2.0 mL/min
Split Ratio5:1[14]
Oven Temperature ProgramInitial: 40°C, hold for 10 min; Ramp: 10°C/min to 240°C, hold for 8 min[14]
Flame Ionization Detector
Detector Temperature260°C[14]
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Data Analysis and Calculation

The concentration of each residual solvent in the sample is calculated using the following formula:

Concentration (ppm) = (Peak Area of Analyte in Sample / Peak Area of Analyte in Standard) * Concentration of Standard (ppm) * (Weight of Standard / Weight of Sample)

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical results, the method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the target solvents in a blank chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the sample with known amounts of the residual solvents at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Comparative Data Analysis of Batches

Below is a hypothetical but realistic comparison of residual solvent levels in three different batches of 2-methyl-2-(quinolin-3-yl)propanoic acid.

Residual Solvent ICH Q3C Limit (ppm) Batch A (ppm) Batch B (ppm) Batch C (ppm) Compliance Status
Ethanol (Class 3)500012501575980Compliant
Toluene (Class 2)890150210180Compliant
Acetone (Class 3)5000507560Compliant
Dichloromethane (Class 2)600< LOQ< LOQ< LOQCompliant

All three batches demonstrate compliance with the ICH Q3C limits for the tested solvents. The data indicates good control over the manufacturing process, with consistent and low levels of residual solvents.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing & Reporting prep_sample Weigh 100 mg API into headspace vial add_dmso Add 5.0 mL DMSO prep_sample->add_dmso seal_vial Seal vial add_dmso->seal_vial hs_sampler Headspace Autosampler (Equilibration & Injection) seal_vial->hs_sampler prep_standard Prepare Standard Solutions in DMSO prep_standard->hs_sampler gc_column GC Column (Separation) hs_sampler->gc_column fid_detector FID Detector (Detection) gc_column->fid_detector chromatogram Generate Chromatogram fid_detector->chromatogram integration Peak Integration chromatogram->integration calculation Concentration Calculation integration->calculation report Final Report calculation->report

Caption: HS-GC-FID workflow for residual solvent analysis.

Method Selection Decision Tree

G start Start: Need for Residual Solvent Analysis known_solvents Are potential residual solvents known? start->known_solvents routine_qc Is it for routine QC/release testing? known_solvents->routine_qc Yes hs_gc_ms Use HS-GC-MS for identification & confirmation known_solvents->hs_gc_ms No hs_gc_fid Use HS-GC-FID routine_qc->hs_gc_fid Yes investigation Is it for investigation or method development? routine_qc->investigation No investigation->hs_gc_fid No (Routine) investigation->hs_gc_ms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The quantitative analysis of residual solvents is a non-negotiable aspect of quality control for any API, including 2-methyl-2-(quinolin-3-yl)propanoic acid. A well-developed and validated HS-GC-FID method provides a robust, reliable, and cost-effective solution for routine batch release testing. By understanding the principles behind the analytical choices and adhering to a rigorous validation protocol, researchers and drug development professionals can ensure the safety and quality of their products, in full compliance with global regulatory expectations. The use of a complementary technique like HS-GC-MS for investigational purposes further strengthens the analytical control strategy.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). Headspace GCFID Testing in Pharma: A QA Team's Guide. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 7). Headspace Gas Chromatography: Types and Uses. Retrieved from [Link]

  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • NJ Labs. (n.d.). Gas Chromatography Headspace (GC-HS) Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • Annales Academiae Medicae Silesiensis. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • PubMed. (2004, October 29). Validation of a generic analytical procedure for determination of residual solvents in drug substances. Retrieved from [Link]

  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing. Retrieved from [Link]

  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

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  • Iranian chemical communication. (2015, October 1). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Retrieved from [Link]

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